o-(4-Chlorophenyl)hydroxylamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H6ClNO |
|---|---|
Molecular Weight |
143.57 g/mol |
IUPAC Name |
O-(4-chlorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H6ClNO/c7-5-1-3-6(9-8)4-2-5/h1-4H,8H2 |
InChI Key |
HSWPRGXFWCEPCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1ON)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to O-(4-Chlorophenyl)hydroxylamine (CAS 36637-30-6)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
O-(4-Chlorophenyl)hydroxylamine is a substituted aryloxyamine of significant interest in synthetic organic chemistry and drug discovery. Its unique structural motif, featuring a reactive hydroxylamine moiety directly attached to a 4-chlorophenyl ring through an oxygen bridge, imparts a distinct reactivity profile. This guide provides a comprehensive overview of the core properties of O-(4-Chlorophenyl)hydroxylamine, including its physicochemical characteristics, synthesis, and key applications. We delve into its role as a versatile building block, particularly in the construction of heterocyclic scaffolds such as benzofurans, and provide detailed, field-proven protocols for its preparation and subsequent synthetic transformations. This document is intended to serve as a foundational resource, enabling researchers to confidently handle and strategically employ this valuable synthetic intermediate.
Introduction and Molecular Overview
O-(4-Chlorophenyl)hydroxylamine, with the Chemical Abstracts Service (CAS) registry number 36637-30-6, belongs to the class of O-arylhydroxylamines. It is a structural isomer of the more commonly documented N-(4-Chlorophenyl)hydroxylamine (CAS 823-86-9), and it is crucial for researchers to distinguish between these two compounds as their chemical reactivity and physical properties differ significantly. The defining feature of the target molecule is the C-O-N linkage, which positions the free amine group for a range of nucleophilic and transformative reactions distinct from its N-aryl counterpart.
The presence of a chlorine atom at the para-position of the phenyl ring influences the electronic properties of the molecule, primarily through its inductive electron-withdrawing effect. This electronic modulation affects the reactivity of the aryloxyamine, influencing reaction rates and, in some cases, the regioselectivity of its transformations. This guide will explore the practical implications of these structural features.
Physicochemical and Spectroscopic Data
Precise experimental data for O-(4-Chlorophenyl)hydroxylamine is not widely published. The information presented herein is a consolidation of available data from chemical suppliers and predicted values from computational models.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 36637-30-6 | - |
| Molecular Formula | C₆H₆ClNO | ChemicalBook[1] |
| Molecular Weight | 143.57 g/mol | ChemicalBook[1] |
| Boiling Point | 66 °C (at 2 Torr) | ChemicalBook[1] |
| Density | 1.275±0.06 g/cm³ (Predicted) | - |
| XlogP | 2.0 (Predicted) | PubChemLite[2] |
| pKa | ~5.5 (Predicted for the conjugate acid) | - |
| Appearance | Not specified (likely a solid or oil at room temp.) | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF.[3] Sparingly soluble in aqueous buffers.[3] | - |
Note: Due to the scarcity of direct experimental data, some values are predicted and should be used as a guide. Experimental verification is recommended.
Spectroscopic Characterization (Predicted)
No experimentally derived spectra are publicly available. The following data is based on computational predictions and analysis of analogous structures.
-
¹H NMR Spectroscopy (Predicted, 300 MHz, H₂O): [4]
-
δ ~7.3-7.4 ppm (d, 2H): Aromatic protons ortho to the chlorine atom.
-
δ ~7.0-7.1 ppm (d, 2H): Aromatic protons ortho to the oxygen atom.
-
Broad singlet: A signal corresponding to the -NH₂ protons, which is exchangeable with D₂O. The chemical shift can vary depending on the solvent and concentration.
-
-
¹³C NMR Spectroscopy (Predicted, 126 MHz, H₂O): [5]
-
~158-160 ppm: Aromatic carbon directly attached to the oxygen (C-O).
-
~129-130 ppm: Aromatic carbons ortho to the chlorine.
-
~116-118 ppm: Aromatic carbons ortho to the oxygen.
-
~128-129 ppm: Aromatic carbon bearing the chlorine atom (C-Cl).
-
-
Infrared (IR) Spectroscopy (Expected):
-
3300-3400 cm⁻¹: N-H stretching vibrations (likely two bands for the primary amine).
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~1580-1600 cm⁻¹: Aromatic C=C stretching.
-
~1200-1250 cm⁻¹: Aryl-O stretching.
-
~1080-1100 cm⁻¹: C-Cl stretching.
-
-
Mass Spectrometry (Expected):
-
Molecular Ion (M⁺): m/z 143 (³⁵Cl) and 145 (³⁷Cl) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.
-
Synthesis and Purification
Proposed Synthesis Workflow via Buchwald-Hartwig O-Arylation
This workflow outlines the synthesis from a readily available aryl halide and a hydroxylamine equivalent, followed by deprotection.
Caption: Proposed two-step synthesis of O-(4-Chlorophenyl)hydroxylamine.
Detailed Experimental Protocol (Representative)
This protocol is adapted from the general procedure developed by Maimone and Buchwald for the synthesis of O-arylhydroxylamines.[6]
Materials and Equipment:
-
4-Bromochlorobenzene
-
Ethyl acetohydroximate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
t-BuBrettPhos (or similar bulky biarylphosphine ligand)
-
Cesium carbonate (Cs₂CO₃), finely ground and dried
-
Anhydrous toluene
-
1,4-Dioxane
-
6 M Hydrochloric acid (HCl)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Step 1: Synthesis of Ethyl N-(4-chlorophenoxy)acetimidate
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), t-BuBrettPhos (2-4 mol%), and Cs₂CO₃ (1.5 - 2.0 equivalents).
-
Add 4-bromochlorobenzene (1.0 equivalent) and ethyl acetohydroximate (1.2 equivalents).
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.5 M with respect to the aryl halide.
-
Seal the flask and place it in a preheated oil bath at 80-100 °C.
-
Monitor the reaction by TLC or GC-MS until the starting aryl halide is consumed (typically 2-12 hours).
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often used directly in the next step.
Step 2: Hydrolysis to O-(4-Chlorophenyl)hydroxylamine Hydrochloride
-
Dissolve the crude O-aryl hydroximate from Step 1 in 1,4-dioxane (to a concentration of ~0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 6 M aqueous HCl (2.0 - 3.0 equivalents) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Upon completion, the product hydrochloride salt may precipitate. The mixture can be concentrated under reduced pressure, and the resulting solid can be triturated with diethyl ether or recrystallized to yield the pure product.
Reactivity and Key Synthetic Applications
O-(4-Chlorophenyl)hydroxylamine is a valuable intermediate, primarily utilized in the synthesis of complex heterocyclic structures. Its reactivity is centered around the nucleophilicity of the nitrogen atom and the inherent weakness of the N-O bond, which can be cleaved or induced to rearrange under catalytic conditions.
Synthesis of Substituted Benzofurans
A prominent application of O-arylhydroxylamines is in the gold-catalyzed tandem reaction with 1,3-dicarbonyl compounds to afford highly substituted benzofurans. This transformation is believed to proceed through an initial condensation to form a β-phenoxyimino ketone, followed by a gold-catalyzed intramolecular cyclization.
Caption: Gold-catalyzed synthesis of benzofurans.
Representative Protocol for Benzofuran Synthesis:
-
In a reaction vial, combine O-(4-Chlorophenyl)hydroxylamine (1.0 equivalent) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.2 equivalents).
-
Add a suitable solvent, such as nitromethane.
-
Add the gold catalyst (e.g., 3 mol% AuCl₃/AgSbF₆).
-
Seal the vial and heat the mixture at 90-100 °C, monitoring the reaction by TLC.
-
Upon completion, cool the reaction, dilute with an organic solvent, and purify by flash column chromatography to isolate the desired benzofuran derivative.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for O-(4-Chlorophenyl)hydroxylamine. Therefore, handling precautions must be based on the known hazards of the hydroxylamine class of compounds, which are often toxic and can be skin/eye irritants.[7]
-
Engineering Controls: Handle this compound in a certified chemical fume hood to avoid inhalation of any potential dust or vapors.[8]
-
Personal Protective Equipment (PPE):
-
Toxicological Hazards (Inferred):
-
Acute Toxicity: Likely harmful if swallowed or in contact with skin.
-
Irritation: May cause skin and serious eye irritation.
-
Carcinogenicity: Suspected of causing cancer, as is common for many hydroxylamine derivatives.
-
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
O-(4-Chlorophenyl)hydroxylamine is a synthetic intermediate with significant, albeit underexplored, potential. While the scarcity of direct experimental data presents a challenge, modern synthetic methodologies, particularly palladium-catalyzed C-O coupling, provide a clear and accessible route to its synthesis. Its demonstrated utility in the construction of benzofurans highlights its value to medicinal chemists and researchers in synthetic methodology. By following the representative protocols and adhering to the stringent safety precautions outlined in this guide, scientists can effectively utilize this versatile building block to advance their research programs.
References
-
PubChemLite. 4-chlorophenylhydroxylamine. [Link]
-
BuyersGuideChem. O-[(4-Chlorophenyl)methyl]hydroxylamine hydrochloride. [Link]
-
PubMed. Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols. [Link]
-
Science of Synthesis. Product Class 33: N-Arylhydroxylamines. [Link]
-
PubChemLite. 4-chlorophenylhydroxylamine (C6H6ClNO). [Link]
-
ResearchGate. Figure S31: 1 H NMR spectra of N-(1-(4-chlorophenyl)-2-nitroethyl)-Omethylhydroxylamine (2e). [Link]
-
Royal Society of Chemistry. Gold catalyzed efficient preparation of dihydrobenzofuran from 1,3-enyne and phenol. [Link]
- Google Patents.
-
Figshare. Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade - Organic Letters. [Link]
-
Southwestern University. Novel Gold(I) Catalysis Synthesis of Benzofurans. [Link]
-
ResearchGate. Gold(I)‐Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o‐Alkynylphenols. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Syntheses. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. [Link]
- Google Patents. Process for preparing O-substituted hydroxylamines.
-
Royal Society of Chemistry. Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. [Link]
-
Organic Chemistry Portal. hydroxylamine synthesis by amination (alkylation). [Link]
-
Organic Syntheses. Note 4 - ), the reaction mixture is cooled to ambient temperature and concentrated on a rotary evaporator under reduced pressure (20 °C, 1 mmHg) to remove. [Link]
-
Inxight Drugs. 4-Chlorophenylhydroxylamine. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0279170). [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0323470). [Link]
-
University of North Texas. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Oriental Journal of Chemistry. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. [Link]
-
ChemSec. N-(4-Chlorophenyl)hydroxylamine - SINimilarity. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. [Link]
-
ACS Publications. A Convenient Synthesis of N-Alkylhydroxylamines. [Link]
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
-
ResearchGate. Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz,.... [Link]
-
NIST WebBook. Hydroxylamine, O-methyl-. [Link]
-
PubChem. O-(4-fluorophenyl)hydroxylamine. [Link]
-
Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
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- 8. benchchem.com [benchchem.com]
Difference between O-aryl and N-aryl hydroxylamines
This guide provides an in-depth technical analysis of the structural, reactive, and toxicological distinctions between N-aryl and O-aryl hydroxylamines.
Comparative Analysis of Reactivity, Synthesis, and Biological Fate
Executive Summary
The distinction between N-aryl hydroxylamines (
-
N-Aryl Hydroxylamines are primarily known as metabolic intermediates of aromatic amines and nitro compounds. They are chemically unstable, prone to oxidation, and serve as precursors to electrophilic nitrenium ions , which are the ultimate carcinogens in arylamine toxicity.
-
O-Aryl Hydroxylamines are primarily known as synthetic reagents . They possess a labile N–O bond that allows them to function as electrophilic aminating agents (transferring
) in transition-metal-catalyzed cross-couplings. They lack the specific metabolic activation pathways that render N-aryl isomers highly toxic.
Structural & Electronic Properties
The core difference lies in the connectivity of the hydroxylamine moiety to the aromatic ring, which dictates their electronic polarization and bond dissociation energies (BDE).
| Feature | N-Aryl Hydroxylamine ( | O-Aryl Hydroxylamine ( |
| Connectivity | Nitrogen attached to Aryl ring.[1][2][3][4][5][6][7][8] | Oxygen attached to Aryl ring.[9] |
| Hybridization (N) | ||
| Basicity ( | Low (~1.9) . The | Moderate (~3.0–4.0) . Similar to methoxylamine ( |
| Redox Stability | Unstable . Easily oxidized to nitrosoarenes ( | Stable to air oxidation under ambient conditions. |
| Bond Lability | N–H and O–H bonds are acidic/labile. | N–O bond is weak (~50-60 kcal/mol) and prone to heterolytic cleavage. |
N-Aryl Hydroxylamines: The Toxicological Pathway
N-aryl hydroxylamines are the critical "proximate carcinogens" formed during the metabolism of aniline dyes and nitroarenes. Their reactivity is dominated by the conversion to highly electrophilic species.
Metabolic Activation Mechanism
The toxicity of N-aryl hydroxylamines arises from their bioactivation in the liver. They undergo
Diagram: Nitrenium Ion Formation & DNA Damage
Caption: The bioactivation pathway of N-aryl hydroxylamines to carcinogenic nitrenium ions.[1][3]
The Bamberger Rearrangement
In acidic media, N-aryl hydroxylamines do not simply protonate; they rearrange.[10] This reaction is a diagnostic test and a synthetic route to p-aminophenols.
-
Mechanism: Protonation of oxygen
Loss of water Formation of Nitrenium ion Nucleophilic attack by water at the para position.
O-Aryl Hydroxylamines: The Synthetic Powerhouse
O-aryl hydroxylamines (phenoxyamines) are structurally prevented from forming nitrenium ions because the nitrogen is not attached to the ring. Instead, they are valuable reagents for Electrophilic Amination .
Reactivity Profile: Electrophilic Nitrogen Transfer
Unlike alkyl halides (electrophilic carbon), O-aryl hydroxylamines serve as sources of "
Key Reaction:
This "umpolung" (polarity reversal) of the amine functionality is critical in modern drug discovery for synthesizing primary amines from organometallic reagents (e.g., Grignard, organozinc).
Synthesis of O-Aryl Hydroxylamines
Because they are not natural metabolites, they must be synthesized.
-
Direct Amination: Reaction of Phenoxide (
) with Monochloramine ( ) or Hydroxylamine-O-sulfonic acid (HOSA). -
Cross-Coupling (Modern): Pd- or Cu-catalyzed coupling of Aryl Halides with
-hydroxyphthalimide, followed by hydrazinolysis.
Diagram: Reactivity Comparison
Caption: Divergent reactivity profiles: N-aryl (Oxidation/Rearrangement) vs. O-aryl (Amination).
Experimental Protocols
Protocol A: Synthesis of N-Phenylhydroxylamine (Reductive)
Note: This compound is unstable and should be used immediately or stored at -20°C.
-
Reagents: Nitrobenzene (0.1 mol),
(0.1 mol), Zinc dust (0.2 mol), Water (200 mL). -
Procedure:
-
Dissolve
in water and add Nitrobenzene. -
Add Zinc dust in small portions over 15 mins while stirring vigorously. Temperature rises to ~60°C.
-
Filter the hot solution to remove Zinc oxide.
-
Cool the filtrate in an ice bath.
-phenylhydroxylamine crystallizes as pale yellow needles. -
Yield: ~65%. MP: 81°C.[2]
-
Protocol B: Electrophilic Amination using O-(2,4-Dinitrophenyl)hydroxylamine
Note: Used to convert a Grignard reagent to a primary amine.
-
Reagents: Phenylmagnesium bromide (1.0 M in THF), O-(2,4-dinitrophenyl)hydroxylamine (1.0 equiv).
-
Procedure:
-
Dissolve the hydroxylamine reagent in dry THF under Argon at -78°C.
-
Slowly add the Grignard reagent dropwise.
-
The nucleophilic carbon attacks the nitrogen, displacing the 2,4-dinitrophenoxide anion.
-
Warm to room temperature and quench with aqueous
. -
Extract aniline product.
-
Summary Comparison Table
| Property | N-Aryl Hydroxylamine | O-Aryl Hydroxylamine |
| Formula | ||
| Primary Role | Toxic Metabolite / Intermediate | Synthetic Reagent (Electrophile) |
| Stability | Low (Oxidizes to Nitroso) | High (Stable solid) |
| Acidity (Acid Cat.) | Rearranges (Bamberger) | Hydrolyzes / Stable |
| Reaction with DNA | Forms covalent adducts (Carcinogenic) | Generally inert to direct intercalation |
| Key Mechanism | Nitrenium Ion Formation |
References
-
Bamberger Rearrangement Mechanism: Sone, T., et al. (1981). Kinetics and mechanisms of the acid-catalyzed rearrangement of N-phenylhydroxylamine. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Metabolic Activation & Toxicity: Miller, J. A. (1970). Carcinogenesis by Chemicals: An Overview. Cancer Research, 30(3), 559-576. [Link]
-
O-Aryl Hydroxylamines in Synthesis: Maimone, T. J., & Buchwald, S. L. (2010).[6][11] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines. Journal of the American Chemical Society, 132(29), 9990–9991. [Link]
-
Electrophilic Amination Reviews: McDonald, S. L., & Wang, Q. (2014). Copper-Catalyzed Electrophilic Amination of Heteroarenes. Chemical Communications. [Link]
Sources
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- 3. taylorandfrancis.com [taylorandfrancis.com]
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- 5. researchgate.net [researchgate.net]
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- 10. grokipedia.com [grokipedia.com]
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O-substituted hydroxylamine derivatives literature review
An In-depth Technical Guide to O-Substituted Hydroxylamine Derivatives: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Introduction: The Versatile Role of the O-N Bond
O-substituted hydroxylamine derivatives, characterized by the R-O-NH₂ functional group (alkoxyamines), represent a class of molecules with remarkable versatility and escalating importance in chemical sciences. Their unique electronic structure imparts a dualistic reactivity profile: they can act as potent nucleophiles via the lone pair on the nitrogen atom or, in the case of N,N,O-trisubstituted derivatives, serve as precursors to radicals through homolytic cleavage of the C-ON bond.[1] This adaptability has positioned them as indispensable tools for researchers, scientists, and drug development professionals.
Initially explored for their fundamental reactivity in forming oximes with aldehydes and ketones, the scope of their application has expanded dramatically.[1] In contemporary research, they are leveraged in fields as diverse as polymer chemistry, through nitroxide-mediated polymerization (NMP), and sophisticated organic synthesis, as tin-free radical initiators.[2][3] Crucially for the pharmaceutical industry, they have emerged as key players in medicinal chemistry. They function as bioisosteres to modulate drug properties, act as mechanism-based enzyme inhibitors, and facilitate the construction of complex molecular architectures.[4][5] This guide provides a comprehensive overview of the synthesis, core reactivity principles, and cutting-edge applications of these powerful chemical entities.
Part 1: Strategic Synthesis of O-Substituted Hydroxylamines
The synthetic approach to O-substituted hydroxylamines is critical, as the stability of the target molecule and the nature of the O-substituent dictate the optimal route. Methodologies generally focus on the controlled formation of the O-R bond while managing the reactivity of the nitrogen atom, which is often achieved through a protection-alkylation-deprotection strategy.
Key Synthetic Methodologies
-
Alkylation of N-Protected Hydroxylamines: This is the most common and versatile strategy. The nitrogen is first "masked" with a protecting group to prevent N-alkylation, directing the subsequent reaction to the oxygen atom.[6]
-
N-Hydroxyphthalimide: A robust method involving a Mitsunobu reaction with an alcohol and N-hydroxyphthalimide, followed by hydrazinolysis to release the free alkoxyamine.[5] This is often the go-to method for preparing O-alkylhydroxylamines from primary and secondary alcohols.
-
N-Hydroxyurethanes: O-alkylation of N-hydroxyurethane followed by basic or acidic deprotection provides the desired product in high yield and regioselectivity.[7]
-
Hydroxamic Acids: Formation of a hydroxamic acid from hydroxylamine and an anhydride, followed by O-alkylation and subsequent removal of the acyl protecting group, offers an efficient route that can be performed in aqueous media.[6]
-
-
Hydrolysis of O-Substituted Oximes: This classical method involves the formation of an oxime ether, typically from a ketone like acetone, which is stable enough to undergo O-alkylation. The resulting O-alkylated oxime is then hydrolyzed with mineral acid to release the O-substituted hydroxylammonium salt.[8] The choice of oxime is critical; acetone oxime ethers are relatively stable but can be hydrolyzed under forcing conditions, while benzophenone oximes offer greater stability.[8]
-
Multi-step Synthesis from Nitriles: For certain substrates, a sequence involving the reaction of a nitrile with an alcohol in the presence of a hydrogen halide (Pinner reaction) can generate an iminoester hydrohalide. This intermediate reacts with hydroxylamine to form a hydroximic acid ester, which is then O-alkylated and hydrolyzed to yield the final product.[9]
The choice between these methods depends on factors such as the scale of the reaction, the nature of the "R" group being introduced, and the availability of starting materials. For complex molecules in late-stage drug development, the mild conditions of the Mitsunobu/hydrazinolysis sequence are often preferred. For larger-scale industrial production, methods involving less expensive reagents like acetone oxime might be more economical.[5][8]
Caption: Key synthetic pathways to O-substituted hydroxylamines.
Protocol 1: Synthesis of O-Benzylhydroxylamine via Mitsunobu Reaction
This protocol details a reliable method for synthesizing O-benzylhydroxylamine hydrochloride, a common building block.
Step 1: O-Alkylation of N-Hydroxyphthalimide
-
To a stirred solution of N-hydroxyphthalimide (1.0 eq), benzyl alcohol (1.0 eq), and triphenylphosphine (1.1 eq) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of N-hydroxyphthalimide.
-
Upon completion, concentrate the mixture under reduced pressure. The crude product, N-(benzyloxy)phthalimide, can be purified by silica gel chromatography or taken directly to the next step if sufficiently pure.
Step 2: Hydrazinolysis (Deprotection)
-
Dissolve the crude N-(benzyloxy)phthalimide in dichloromethane (DCM) or ethanol (0.2 M).
-
Add hydrazine monohydrate (1.2 eq) dropwise at room temperature. A white precipitate (phthalhydrazide) will form.
-
Stir the mixture for 2-4 hours at room temperature.
-
Filter the solid precipitate and wash it with DCM.
-
To the filtrate, add a 2M solution of HCl in diethyl ether to precipitate the O-benzylhydroxylamine as its hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Self-Validation: The successful formation of the hydrochloride salt is a strong indicator of product formation. The identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the phthalimide carbonyl signals in the ¹³C NMR and the appearance of the -ONH₃⁺ signals in the ¹H NMR are key validation markers.
Part 2: The Dichotomy of Reactivity
The utility of O-substituted hydroxylamines stems from two distinct modes of reactivity: nucleophilic attack and radical generation. The substitution pattern on the nitrogen atom dictates which pathway is dominant.
Nucleophilic Reactivity: The Aminooxy Group
Primary O-substituted hydroxylamines (R-ONH₂) are potent nucleophiles due to the alpha effect—the presence of adjacent lone pairs on the oxygen and nitrogen atoms enhances the nucleophilicity of the nitrogen. Their most characteristic reaction is the condensation with aldehydes and ketones to form stable oxime ethers.[1][10] This reaction is highly efficient, proceeds under mild, often physiological conditions, and is the cornerstone of "oxime ligation," a premier bioorthogonal conjugation technique used for protein labeling, imaging, and drug delivery.
Radical Chemistry: The Alkoxyamine C-O Bond
When the nitrogen atom is fully substituted (N,N,O-trisubstituted hydroxylamines, also known as alkoxyamines), the nucleophilic character is lost. Instead, the molecule's chemistry is dominated by the lability of the C-O bond. This bond can undergo homolytic cleavage under thermal or photochemical stimulus, generating a stable nitroxyl radical and a transient, reactive carbon-centered radical.[2]
The bond dissociation energy (BDE) of the C-O bond is the critical parameter governing this process and is influenced by:
-
Steric Strain: Increased steric bulk around the C-O bond lowers the BDE.[3]
-
Stability of Radicals: The formation of stabilized carbon radicals (e.g., benzylic, tertiary) and persistent nitroxides significantly lowers the BDE.[3]
This controlled generation of radicals is the basis for Nitroxide-Mediated Polymerization (NMP), where the reversible cleavage and reformation of the alkoxyamine allows for the controlled ("living") growth of polymer chains.[3]
Caption: Dual reactivity modes of hydroxylamine derivatives.
Part 3: Applications in Drug Discovery and Development
The unique properties of O-substituted hydroxylamines have made them invaluable in modern drug discovery programs.
Bioisosteric Replacement for ADME Optimization
A significant challenge in lead optimization is fine-tuning a molecule's physicochemical properties, such as lipophilicity, to achieve a desirable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The N,N,O-trisubstituted hydroxylamine moiety has emerged as a powerful bioisostere for ether and branched alkyl groups.[4] Replacing a methylene group (-CH₂) or an ether oxygen (-O-) with a hydroxylamine unit (-N(R)-O-) can profoundly impact molecular properties.
A matched molecular pair analysis demonstrated that this substitution typically leads to a significant reduction in lipophilicity (logP), comparable to introducing a tertiary amine.[4] However, unlike tertiary amines, which are often strongly basic and protonated at physiological pH (leading to low logD₇.₄ values), hydroxylamines are weakly basic. This results in a more favorable logD₇.₄, potentially improving cell permeability. Furthermore, this moiety can enhance metabolic stability and reduce plasma protein binding.[4]
| Isosteric Replacement | Typical Change in logP | Typical Change in logD₇.₄ | Effect on Metabolic Stability | Reference |
| -CH₂-CH₂- → -CH₂-N(Me)-O- | ↓ (Decrease) | ↓ (Moderate Decrease) | ↑ (Increase) | [4] |
| -CH₂-O- → -CH₂-N(Me)-O- | ↓ (Decrease) | ↓ (Moderate Decrease) | ↑ (Increase) | [4] |
| -CH₂-N(Me)- → -CH₂-N(Me)-O- | ↓ (Decrease) | ↑ (Increase) | Variable | [4] |
Mechanism-Based Enzyme Inhibition
1. Antibacterial Agents via Ribonucleotide Reductase (RNR) Inhibition: The enzyme RNR is essential for DNA synthesis and repair in bacteria, making it a prime target for new antibiotics.[11] N-substituted hydroxylamines have been designed as radical-scavenging inhibitors of RNR.[12][13] These compounds are thought to donate a hydrogen atom to quench a critical tyrosyl radical in the RNR active site, thereby halting enzyme activity and bacterial proliferation.[11][12] This mechanism provides a novel approach to combatting drug-resistant bacteria.[13]
Caption: Drug discovery workflow for hydroxylamine-based RNR inhibitors.
2. Cancer Immunotherapy via Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition: IDO1 is a heme-containing enzyme that catabolizes tryptophan and is a key target in cancer immunotherapy due to its role in suppressing the host immune response. O-Alkylhydroxylamines have been identified as a potent class of IDO1 inhibitors.[5] These molecules are designed to coordinate with the heme iron in the enzyme's active site, blocking its catalytic function. Several O-alkylhydroxylamine derivatives have shown exceptional potency, on par with compounds currently in clinical trials, highlighting their therapeutic potential.[5]
Conclusion
O-substituted hydroxylamine derivatives have transitioned from chemical curiosities to indispensable tools in the molecular sciences. Their predictable synthesis and tunable, dualistic reactivity provide a rich platform for innovation. For drug discovery professionals, they offer a sophisticated means to optimize ADME properties through bioisosteric replacement and a fertile ground for designing novel, mechanism-based inhibitors for challenging targets in infectious disease and oncology. As our understanding of their chemistry deepens, the scope of their application will undoubtedly continue to expand, solidifying their role as a cornerstone of modern chemical and pharmaceutical research.
References
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Title: Strategies used to produce O-substituted hydroxylamines. Source: ResearchGate URL: [Link]
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Title: O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Title: The synthesis of two long-chain N-hydroxy amino coumarin compounds and their applications in the analysis of aldehydes Source: RSC Publishing URL: [Link]
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Title: Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents | ACS Omega Source: ACS Publications URL: [Link]
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Title: The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters Source: PMC (ACS Publications) URL: [Link]
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Title: Hydroxylamine - Wikipedia Source: Wikipedia URL: [Link]
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Title: Labile alkoxyamines: past, present, and future Source: Chemical Communications (RSC Publishing) URL: [Link]
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Title: O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 Source: PMC (ACS Publications) URL: [Link]
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Title: Synthesis of N-Alkoxy Amines via Catalytic Oxidation of Hydrocarbons Source: Request PDF (ResearchGate) URL: [Link]
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Title: A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Title: Labile alkoxyamines: past, present, and future Source: Chemical Communications (RSC Publishing) URL: [Link]
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Title: O-Substituted heterocyclic hydroxylamines. Source: ResearchGate URL: [Link]
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Title: Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents Source: PMC URL: [Link]
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Title: N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science Source: CHIMIA URL: [Link]
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Title: Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents Source: Dipòsit Digital de la Universitat de Barcelona URL: [Link]
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Title: One-step synthesis of alkoxyamines for nitroxide-mediated radical polymerization Source: PubMed URL: [Link]
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Methodological & Application
Synthesis of O-(4-Chlorophenyl)hydroxylamine from N-hydroxyphthalimide
An Application Note for the
Abstract
O-Aryl hydroxylamines are crucial building blocks in medicinal chemistry and drug development, serving as key precursors for synthesizing oximes and substituted benzofurans.[1] This application note provides a comprehensive, two-step protocol for the synthesis of O-(4-Chlorophenyl)hydroxylamine. The synthesis commences with the O-arylation of N-hydroxyphthalimide with 4-chlorophenol via a Mitsunobu reaction, yielding the stable intermediate, N-(4-chlorophenoxy)phthalimide. Subsequent deprotection of this intermediate via aminolysis liberates the desired O-(4-Chlorophenyl)hydroxylamine. This guide is designed for researchers and scientists, offering detailed experimental procedures, mechanistic insights, safety protocols, and characterization guidelines.
Scientific Principles and Reaction Mechanism
The synthesis is accomplished in two primary stages: (1) Formation of the C-O bond using the Mitsunobu reaction and (2) Cleavage of the N-O protecting group.
Step 1: O-Arylation via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including esters and ethers, through a dehydrative redox process.[2] The reaction proceeds with a clean inversion of stereochemistry, although this is not a factor when using achiral phenols.[3]
Mechanism: The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD).[2]
-
Betaine Formation: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of DIAD. This acid-base reaction forms a phosphonium salt intermediate, often called a betaine.[3]
-
Alcohol Activation: The acidic N-hydroxyphthalimide protonates the betaine. The resulting anion then attacks the phosphorus atom, forming a key oxyphosphonium salt. This process activates the hydroxyl group, converting it into an excellent leaving group.
-
Nucleophilic Substitution (Sₙ2): The phenoxide, generated from the deprotonation of 4-chlorophenol by the reduced DIAD species, acts as the nucleophile. It attacks the activated N-hydroxyphthalimide complex in an Sₙ2 fashion, displacing the triphenylphosphine oxide (TPPO) by-product and forming the desired N-(4-chlorophenoxy)phthalimide.[4]
The primary by-products, triphenylphosphine oxide and the reduced hydrazine dicarboxylate, must be removed during the work-up.[4]
Step 2: Deprotection via Aminolysis
The phthalimide group serves as an effective protecting group for the hydroxylamine moiety. N-alkoxyphthalimides are stable compounds that can be cleaved to yield the corresponding O-substituted hydroxylamines.[5][6] This is commonly achieved by hydrazinolysis or aminolysis.[7][8] In this protocol, we utilize methylamine, which acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring. This opens the ring system, forming a soluble by-product and releasing the free O-(4-Chlorophenyl)hydroxylamine.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis.
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Purity | Supplier |
| N-Hydroxyphthalimide | C₈H₅NO₃ | 163.13 | ≥98% | Sigma-Aldrich |
| 4-Chlorophenol | C₆H₅ClO | 128.56 | ≥99% | Sigma-Aldrich |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | ≥99% | Sigma-Aldrich |
| Diisopropyl azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | 97% | Sigma-Aldrich |
| Methylamine solution | CH₅N | 31.06 | 40 wt. % in H₂O | Sigma-Aldrich |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | - | ACS grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS grade | Fisher Scientific |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | Fisher Scientific |
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, glass funnels, separatory funnel, column chromatography setup.
Safety Precautions
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[9]
-
Reagent Handling:
-
DIAD: Diisopropyl azodicarboxylate is a lachrymator and should be handled with care.
-
Hydroxylamine Derivatives: Hydroxylamine and its derivatives are potentially toxic and mutagenic.[10][11] Avoid inhalation and skin contact.[9]
-
Solvents: THF, DCM, and EtOAc are flammable and volatile. Avoid open flames and ensure proper ventilation.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Detailed Synthetic Procedure
Workflow Overview
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Application Note: A Protocol for the Copper-Catalyzed O-Arylation of N-Hydroxyphthalimide
Topic: Synthesis of N-(4-chlorophenoxy)phthalimide via Chan-Lam Coupling
Abstract
This document provides a comprehensive guide for the O-arylation of N-hydroxyphthalimide with 4-chlorophenylboronic acid, a transformation of significant interest in medicinal chemistry and materials science. O-arylated hydroxylamine derivatives are crucial synthons for a variety of complex molecules.[1] The protocol detailed herein utilizes a copper-catalyzed Chan-Lam coupling reaction, a method renowned for its operational simplicity, mild reaction conditions, and tolerance to air and moisture.[2][3] We will explore the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental procedure, and offer insights into the rationale behind the selection of specific reagents and conditions to ensure reproducibility and high yield.
Introduction and Scientific Principle
The formation of carbon-heteroatom bonds, particularly C–O bonds, is a cornerstone of modern organic synthesis. The Ullmann condensation was the classical method for such transformations but often required harsh conditions, including high temperatures and stoichiometric amounts of copper.[4] The advent of the Chan-Lam coupling reaction represented a significant advancement, enabling the formation of aryl ethers and aryl amines from arylboronic acids under much milder conditions.[3][5]
This protocol focuses on the synthesis of N-(4-chlorophenoxy)phthalimide. The N-O bond in the N-hydroxyphthalimide (NHPI) starting material acts as the nucleophile, while the 4-chlorophenylboronic acid serves as the aryl source. The reaction is facilitated by a copper catalyst, which orchestrates the cross-coupling. A key advantage of this methodology is that it can often be performed open to the atmosphere, as molecular oxygen can serve as the terminal oxidant to regenerate the active catalytic species.[5]
The Catalytic Cycle: A Mechanistic Overview
The precise mechanism of the Chan-Lam coupling can be complex and dependent on the specific substrates and conditions.[3] However, a generally accepted pathway involves a Cu(I)/Cu(III) or Cu(II) disproportionation cycle. The process is initiated by the interaction of the copper catalyst with the reactants.
Key Mechanistic Steps:
-
Ligand Exchange/Deprotonation: The N-hydroxyphthalimide, aided by a base, displaces a ligand on the copper(II) center to form a copper(II) hydroxamate complex.
-
Transmetalation: The arylboronic acid undergoes transmetalation with the copper complex, transferring the 4-chlorophenyl group to the copper center and forming a diarylcopper(II) or a related intermediate.
-
Oxidation & Reductive Elimination: The copper(II) intermediate is oxidized to a transient, highly reactive copper(III) species. This key intermediate then undergoes reductive elimination, forming the desired C–O bond of the product and regenerating a copper(I) species.[3]
-
Catalyst Regeneration: The resulting copper(I) is re-oxidized to the active copper(II) state by an oxidant, which is often atmospheric oxygen, to complete the catalytic cycle.[5]
The choice of base is critical; it must be strong enough to deprotonate the N-hydroxyphthalimide, thereby increasing its nucleophilicity, but not so strong as to cause unwanted side reactions. Pyridine is often used as it can act as both a base and a ligand to stabilize the copper intermediates.[6]
Caption: Proposed catalytic cycle for the Chan-Lam O-arylation.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of N-(4-chlorophenoxy)phthalimide.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Mass/Volume |
| N-Hydroxyphthalimide | C₈H₅NO₃ | 163.13 | 1.0 | 1.0 | 163 mg |
| 4-Chlorophenylboronic acid | C₆H₆BClO₂ | 156.37 | 1.2 | 1.2 | 188 mg |
| Copper(II) Acetate | Cu(OAc)₂ | 181.63 | 0.1 | 0.1 | 18 mg |
| Pyridine | C₅H₅N | 79.10 | 2.0 | 2.0 | 158 µL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 5 mL |
Equipment
-
25 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add N-hydroxyphthalimide (163 mg, 1.0 mmol), 4-chlorophenylboronic acid (188 mg, 1.2 mmol), and copper(II) acetate (18 mg, 0.1 mmol).
-
Solvent and Base Addition: Add 5 mL of dichloromethane (DCM) to the flask, followed by the addition of pyridine (158 µL, 2.0 mmol). The flask is left open to the atmosphere.
-
Reaction Execution: Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mixture (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an additional 15 mL of DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL) to remove pyridine and excess copper salts, followed by a saturated NaHCO₃ solution (15 mL), and finally with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure N-(4-chlorophenoxy)phthalimide as a solid.
Caption: Experimental workflow for the synthesis of N-(4-chlorophenoxy)phthalimide.
Discussion and Field-Proven Insights
-
Causality of Reagent Choice:
-
Copper(II) Acetate: This is a common, inexpensive, and effective catalyst for Chan-Lam couplings. It is also relatively stable to air and moisture, simplifying handling.[2]
-
Arylboronic Acid: Boronic acids are generally stable, commercially available, and have low toxicity compared to other organometallic reagents like organostannanes. The 4-chloro substituent is an electron-withdrawing group, which can sometimes make coupling reactions more challenging than with electron-rich aryls, but this protocol is robust for such substrates.[7]
-
Solvent: Dichloromethane is a good choice as it dissolves the reactants and is relatively non-coordinating, allowing the desired interactions with the copper center to proceed. Other solvents like dichloroethane (DCE) or acetonitrile (MeCN) can also be effective.[7][8]
-
Atmosphere: Performing the reaction open to air is a significant practical advantage. Oxygen from the air serves as the terminal oxidant, regenerating the active Cu(II) catalyst from the Cu(I) formed after reductive elimination. This avoids the need for stoichiometric or co-oxidant additives.[5]
-
-
Troubleshooting & Optimization:
-
Low Yields: If the reaction stalls or yields are low, gentle heating (e.g., 40 °C) may be beneficial. Alternatively, using a different copper source (e.g., CuI, CuCl) or a more sophisticated ligand system (e.g., a bidentate diamine ligand) could improve efficiency, especially for less reactive aryl halides.[9][10]
-
Incomplete Conversion: Ensure the 4-chlorophenylboronic acid is of good quality, as boronic acids can degrade over time to form boroxines. A slight excess (1.2-1.5 equivalents) is recommended to drive the reaction to completion.
-
Purification Issues: The primary byproduct is often homocoupled biaryl from the boronic acid. The acidic and basic washes during the work-up are crucial for removing the catalyst and pyridine, simplifying the final purification step.
-
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Pyridine has a strong, unpleasant odor and is flammable. Handle with care.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The copper-catalyzed O-arylation of N-hydroxyphthalimide with 4-chlorophenylboronic acid presented here is a reliable and operationally simple method for constructing a valuable C-O bond. This Chan-Lam protocol leverages an inexpensive catalyst and atmospheric oxygen, making it an accessible and "green" alternative to other cross-coupling methods. The resulting N-aryloxyphthalimide product is a stable precursor to O-aryloxyamines, which are important building blocks in drug discovery and development.[8]
References
-
Noor, H., Zhang, S., Jia, X., Gao, P., & Yuan, Y. (2024). N-Hydroxyphthalimides as Nitrogen Radical Precursors in the Copper-Catalyzed Radical Cross-Coupling Amination of Arylboronic Acids: Synthesis of Arylamines. The Journal of Organic Chemistry, 89(24), 17960-17965. [Link]
-
Gaucher-Wieczorek, F. S., Maillard, L. T., Badet, B., & Durand, P. (2010). Fluorous tagged N-hydroxy phthalimide for the parallel synthesis of O-aryloxyamines. Journal of Combinatorial Chemistry, 12(5), 655–658. [Link]
-
Ghosh, R., & Olofsson, B. (2014). Metal-Free O-Arylation of N-Hydroxyimides with Diaryliodonium Salts. Organic Letters, 16(6), 1830–1832. [Link]
-
Singh, A. K., & Kumar, S. (2013). Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions. Thesis. [Link]
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
-
Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. [Link]
-
Wikipedia. (2023). Ullmann condensation. Wikipedia. [Link]
-
Wang, C., et al. (2022). Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide. Beilstein Journal of Organic Chemistry, 18, 646-652. [Link]
-
Organic Chemistry Portal. Chan-Lam Coupling. Organic Chemistry Portal. [Link]
-
Wikipedia. (2023). Chan–Lam coupling. Wikipedia. [Link]
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]
-
Gaucher-Wieczorek, F. S., Maillard, L. T., Badet, B., & Durand, P. (2010). Fluorous tagged N-hydroxy phthalimide for the parallel synthesis of O-aryloxyamines. Journal of Combinatorial Chemistry, 12(5), 655–658. [Link]
-
Mehra, M. K., Tantak, M. P., Kumar, I., & Kumar, D. (2016). Optimization of Reaction Conditions for O-Arylation of Quinolones. ResearchGate. [Link]
-
Zhang, X., et al. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules, 24(20), 3769. [Link]
-
Siu, T., & Yudin, A. K. (2019). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters, 21(12), 4616–4620. [Link]
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Application Note: Direct Synthesis of Benzofurans via [3,3]-Sigmatropic Rearrangement of O-(4-Chlorophenyl)hydroxylamine
Introduction & Scientific Rationale
The benzofuran nucleus is a highly privileged pharmacophore embedded within the structure of a vast array of natural products and synthetic drugs, including the antiarrhythmic agent amiodarone and the antifungal griseofulvin[1]. Due to its broad spectrum of biological activities, the benzofuran scaffold remains a critical target in drug development and medicinal chemistry[2].
Traditional methods for synthesizing benzofurans often require multi-step sequences, pre-functionalized starting materials (such as ortho-halophenols), or harsh reaction conditions. However, the direct preparation of benzofurans from O-arylhydroxylamines offers a highly efficient, one-pot disconnection strategy[3]. By utilizing O-(4-chlorophenyl)hydroxylamine hydrochloride as a bench-stable precursor[4], researchers can rapidly construct 5-chlorobenzofuran derivatives. This protocol leverages an acid-catalyzed condensation with a ketone, followed by a [3,3]-sigmatropic rearrangement (mechanistically analogous to the Fischer indole synthesis), rearomatization, and intramolecular cyclization[3].
Mechanistic Pathway
The transformation relies on a carefully orchestrated cascade of molecular events triggered by thermal and acidic conditions.
Mechanistic pathway of the direct [3,3]-sigmatropic rearrangement to form 5-chlorobenzofuran.
Causality Behind Experimental Choices
To ensure scientific integrity and reproducibility, every parameter in this protocol has been optimized based on fundamental chemical kinetics and thermodynamics:
-
Selection of Methanesulfonic Acid (MsOH): The [3,3]-sigmatropic rearrangement requires a highly specific acidic environment to proceed. While Lewis acids or weaker Brønsted acids (like TFA) often lead to incomplete reactions or degradation of the oxime ether intermediate, MsOH provides the optimal
to protonate the enamine and drive the sigmatropic shift without inducing unwanted Friedel-Crafts side reactions[3]. -
Use of the Hydrochloride Salt: Free base O-arylhydroxylamines are notoriously unstable and prone to oxidative degradation. Utilizing O-(4-chlorophenyl)hydroxylamine in its hydrochloride salt form ensures a bench-stable, easily weighable reagent[4]. The subsequent addition of MsOH facilitates the in situ generation of the reactive species while simultaneously acting as the rearrangement promoter.
-
Solvent and Temperature Dynamics: Anhydrous Tetrahydrofuran (THF) is selected as a polar aprotic solvent because it effectively solvates the hydrochloride salt at elevated temperatures without participating in nucleophilic side reactions. Heating the mixture to 60 °C provides the precise thermal activation energy required to overcome the transition state barrier of the [3,3]-sigmatropic rearrangement[3].
Experimental Protocol: Synthesis of 5-Chloro-1,2,3,4-tetrahydrodibenzofuran
This protocol is designed as a self-validating system . Visual cues (dissolution, color changes) and analytical checks (TLC) are embedded to confirm the reaction is proceeding correctly at each stage.
Step-by-step experimental workflow for the one-pot synthesis of benzofuran derivatives.
Materials Required
-
O-(4-Chlorophenyl)hydroxylamine hydrochloride (1.0 mmol, 180 mg)[4]
-
Cyclohexanone (1.0 mmol, 98 mg / 104 µL)
-
Methanesulfonic acid (MsOH) (2.0 mmol, 192 mg / 130 µL)
-
Anhydrous Tetrahydrofuran (THF) (2.0 mL)
Step-by-Step Procedure
-
Reagent Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, suspend O-(4-chlorophenyl)hydroxylamine hydrochloride (180 mg, 1.0 mmol) in anhydrous THF (2.0 mL).
-
Thermal Activation (Validation Check 1): Warm the suspension to 60 °C under an inert nitrogen atmosphere. Self-Validation: The mixture will begin to clarify as the salt partially dissolves, indicating readiness for the condensation phase.
-
Catalyst & Substrate Addition: After 5 minutes of heating, sequentially add methanesulfonic acid (130 µL, 2.0 mmol) and cyclohexanone (104 µL, 1.0 mmol) via microsyringe.
-
Reaction Monitoring (Validation Check 2): Stir the reaction continuously at 60 °C. Monitor the progress via Thin Layer Chromatography (TLC) using a Petroleum Ether:Ethyl Acetate (20:1) solvent system. Self-Validation: The consumption of the ketone and the appearance of a new UV-active spot (the benzofuran product) typically occurs within 1–2 hours. The reaction mixture will darken slightly, which is a normal visual indicator of the rearrangement and rearomatization process.
-
Workup & Concentration: Upon completion (indicated by the disappearance of starting materials on TLC), remove the flask from the heat source. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF solvent.
-
Purification: Load the crude residue onto a silica gel column. Perform flash chromatography using an isocratic elution of Petroleum Ether:Ethyl Acetate (20:1).
-
Product Isolation: Collect the fractions containing the target 5-chloro-1,2,3,4-tetrahydrodibenzofuran. Evaporate the solvent to yield the product as a light yellow oil.
Reaction Optimization & Data Presentation
The choice of acid promoter is the most critical variable in this synthesis. The table below summarizes the quantitative optimization data that led to the selection of MsOH as the premier catalyst for this transformation[3].
| Acid Promoter | Solvent | Temperature (°C) | Relative Yield (%) | Mechanistic Observation |
| Methanesulfonic acid (MsOH) | THF | 60 | 70–85 | Clean conversion; rapid [3,3]-rearrangement. |
| Trifluoroacetic acid (TFA) | THF | 60 | < 10 | Incomplete reaction; starting material degradation. |
| p-Toluenesulfonic acid (TsOH) | THF | 60 | 45–50 | Slower reaction rate; moderate yield. |
| Boron trifluoride etherate ( | THF | 60 | Trace | Complex mixture; poor regioselectivity. |
References
-
Contiero, F., Jones, K. M., Matts, E. A., Porzelle, A., & Tomkinson, N. C. O. "Direct Preparation of Benzofurans from O-Arylhydroxylamines." Synlett, 2009. 3
-
"Synthesis of Benzofurans." Organic Chemistry Portal. 2
-
"Mini Review on Important Biological Properties of Benzofuran Derivatives." MedCrave Online, 2016. 1
-
"O-(4-chlorophenyl)hydroxylamine hydrochloride." Sigma-Aldrich. 4
Sources
Application Note: Optimized Hydrazine Cleavage of N-(4-chlorophenoxy)phthalimide
Executive Summary
This application note details the optimized protocol for the hydrazinolysis of N-(4-chlorophenoxy)phthalimide to synthesize O-(4-chlorophenyl)hydroxylamine (also known as 4-chlorophenoxyamine). This transformation is a critical step in the synthesis of various agrochemicals and pharmaceuticals where the O-substituted hydroxylamine moiety serves as a key pharmacophore or building block for oxime ethers.
Unlike standard Gabriel synthesis of primary amines, the cleavage of N-alkoxy or N-aryloxyphthalimides requires precise control over reaction conditions to prevent degradation of the labile
Introduction & Mechanistic Insight
The Challenge of N-Aryloxyphthalimide Cleavage
The cleavage of N-(4-chlorophenoxy)phthalimide involves the removal of the phthaloyl group using hydrazine hydrate. While chemically similar to the classical Gabriel synthesis of alkylamines, the product here is an
-
Critical Distinction: The target product is O-(4-chlorophenyl)hydroxylamine (
), not the isomeric N-(4-chlorophenyl)hydroxylamine ( ) derived from nitrobenzene reduction. -
Stability Concern: Free O-arylhydroxylamines are prone to decomposition and oxidation. Consequently, this protocol prioritizes the immediate isolation of the product as a stable hydrochloride salt.
Mechanism (Ing-Manske Procedure)
The reaction proceeds via a nucleophilic acyl substitution mechanism.[1] Hydrazine acts as a bidentate nucleophile, attacking the phthalimide carbonyls.
-
Initial Attack: Hydrazine attacks one carbonyl carbon, opening the imide ring to form a 2-aminophthalhydrazide intermediate.
-
Cyclization: The pendant hydrazine amine attacks the second carbonyl, closing the ring to form the thermodynamically stable phthalhydrazide (1,4-phthalazinedione) byproduct.
-
Release: This cyclization expels the desired alkoxyamine (
).
Caption: Mechanistic pathway of the Ing-Manske cleavage.[2] The formation of the stable phthalhydrazide drives the reaction to completion.
Critical Parameters & Safety
Safety Warning: Hydrazine Hydrate
-
Hazard: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. It can be absorbed through the skin.
-
Control: All operations must be performed in a functioning fume hood. Double-gloving (nitrile) and a face shield are mandatory.
-
Waste: Hydrazine-contaminated waste must be segregated and treated with bleach (sodium hypochlorite) to neutralize before disposal, strictly following institutional EHS guidelines.
Solvent & Stoichiometry Optimization
| Parameter | Condition | Rationale |
| Solvent | Ethanol (EtOH) or Methanol (MeOH) | Phthalhydrazide is highly insoluble in cold alcohols, facilitating its removal by filtration. |
| Hydrazine Equiv. | 1.05 – 1.20 eq. | Slight excess ensures complete conversion. Large excess complicates workup and may lead to side reactions. |
| Temperature | Reflux (78°C for EtOH) | Required to overcome the activation energy for the ring-closing step. Room temp reaction often stalls at the intermediate. |
| Reaction Time | 1 – 3 Hours | Monitoring by TLC is essential. Prolonged heating is unnecessary and may degrade the product. |
Detailed Experimental Protocol
Materials Required[1][3][4][5][6][7][8][9][10][11]
-
Substrate: N-(4-chlorophenoxy)phthalimide (10 mmol, ~2.74 g)
-
Reagent: Hydrazine hydrate (64% or 100%, ~12 mmol)
-
Solvent: Ethanol (Absolute or 95%), ~30 mL
-
Acid: 4M HCl in Dioxane or concentrated aqueous HCl
-
Workup: Dichloromethane (DCM), 1M NaOH (aq), Brine, MgSO4.
Step-by-Step Procedure
Phase 1: Cleavage Reaction
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add N-(4-chlorophenoxy)phthalimide (2.74 g, 10 mmol) and Ethanol (30 mL). The solid may not dissolve completely at room temperature (this is normal).
-
Addition: Add Hydrazine Hydrate (0.60 mL, ~12 mmol) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux. Within 15-30 minutes, the suspension will typically clear (intermediate forms) and then turn cloudy again as the bulky white phthalhydrazide byproduct begins to precipitate.
-
Monitoring: Maintain reflux for 1-2 hours. Check TLC (Eluent: 30% EtOAc/Hexanes). The starting material (
) should disappear; a baseline spot (amine) and the phthalhydrazide (origin) will appear.
Phase 2: Workup & Isolation (The "Precipitation" Method)
This method avoids aqueous extraction issues by isolating the product directly as a salt.
-
Cooling: Remove heat and allow the reaction mixture to cool to room temperature. Then, cool further to 0°C in an ice bath to maximize precipitation of phthalhydrazide.
-
Filtration: Filter the white solid (phthalhydrazide) through a sintered glass funnel or Celite pad. Wash the cake with cold ethanol (2 x 5 mL).
-
Note: The filtrate contains your product (O-(4-chlorophenyl)hydroxylamine) in free base form.
-
-
Acidification: To the filtrate, add 4M HCl in Dioxane (3.0 mL, 12 mmol) or concentrated aqueous HCl dropwise. A white precipitate (the product hydrochloride salt) may form immediately.
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C.
-
Result: You will obtain a solid residue containing the product HCl salt and potentially traces of phthalhydrazide.
-
-
Purification (Partition):
-
Suspend the residue in Water (20 mL) and DCM (20 mL).
-
Basify the aqueous layer carefully with 1M NaOH until pH > 10.
-
Extract the aqueous layer with DCM (3 x 20 mL). The free alkoxyamine moves to the organic layer.
-
Wash combined organics with Brine (20 mL), dry over MgSO4 , and filter.
-
-
Final Salt Formation (for Storage):
-
Cool the dry DCM solution to 0°C.
-
Slowly add HCl (gas, ether, or dioxane solution) until precipitation is complete.
-
Filter the white solid and dry under vacuum.
-
Workflow Visualization
Caption: Step-by-step isolation workflow ensuring removal of phthalhydrazide and stability of the final amine salt.
Analytical Data & Quality Control
| Test | Expected Result | Notes |
| Appearance | White to off-white crystalline solid (HCl salt) | Free base is often an oil or low-melting solid. |
| 1H NMR (DMSO-d6) | Characteristic para-substitution pattern. | |
| Melting Point | ~230°C (HCl salt) [1] | Free base melts significantly lower (~86°C). |
| Solubility | Water (Good for HCl salt), DCM (Good for Free Base) | Use this solubility difference for purification. |
Troubleshooting:
-
Incomplete Reaction: If starting material persists, add 0.2 eq more hydrazine and continue reflux. Do not exceed 1.5 eq total to avoid difficult separation.
-
Phthalhydrazide Contamination: If the final product contains white insoluble specks (phthalhydrazide), dissolve the product in minimal cold water (if HCl salt) and filter; phthalhydrazide is insoluble in water.
References
-
Preparation of O-(4-chlorophenyl)hydroxylamine hydrochloride: European Patent EP1799636B1. Control of parasites in animals by the use of novel trifluoromethanesulfonanilide oxime ether derivatives. Link
-
Ing-Manske Procedure Overview: BenchChem Application Notes. Cleavage of the Phthalimide Group from N-Alkylphthalimides. Link
-
General Gabriel Synthesis Mechanism: Master Organic Chemistry. The Gabriel Synthesis. Link
-
Product Properties (CAS 823-86-9): PubChem Compound Summary. 4-Chlorophenylhydroxylamine.[3][4] Link(Note: PubChem nomenclature can be ambiguous; verify structure as O-amino vs N-hydroxy).
Sources
Application Notes & Protocols: The Strategic Use of N-(4-Chlorophenyl)hydroxylamine in Agrochemical Intermediate Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction and Scope
The relentless pursuit of higher crop yields and enhanced food security necessitates the continuous innovation of agrochemicals. Within the synthetic chemist's toolkit, certain molecular scaffolds serve as foundational pillars for building complex, biologically active compounds. N-(4-Chlorophenyl)hydroxylamine (CAS No. 823-86-9) has emerged as a highly strategic intermediate, valued for its utility in constructing the nitrogen-containing heterocyclic cores that are hallmarks of modern fungicides, herbicides, and insecticides.[1]
This document provides a detailed technical guide for researchers and development professionals on the application of N-(4-Chlorophenyl)hydroxylamine. We will delve into its fundamental properties, explore its primary role in the synthesis of key agrochemical precursors, and provide a detailed, field-proven protocol for a representative transformation. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical understanding and practical applicability.
Scope Note: This guide focuses specifically on N-(4-Chlorophenyl)hydroxylamine, where the 4-chlorophenyl group is attached to the nitrogen atom. This isomer is a versatile nucleophile central to many heterocycle formations.
Physicochemical and Safety Profile
A thorough understanding of the reagent's properties is paramount for its safe and effective use in any synthetic protocol.
| Property | Value | Source(s) |
| Chemical Name | N-(4-chlorophenyl)hydroxylamine | |
| Synonyms | 4-Chlorophenylhydroxylamine, p-Chlorophenylhydroxylamine | [2] |
| CAS Number | 823-86-9 | [2] |
| Molecular Formula | C₆H₆ClNO | |
| Molecular Weight | 143.57 g/mol | |
| Appearance | White crystalline solid | [3] |
| Melting Point | 86 °C | [2] |
| pKa | 8.30 ± 0.70 (Predicted) | [2] |
Safety & Handling: N-(4-Chlorophenyl)hydroxylamine should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for complete handling and disposal information.
Core Application: A Gateway to Bioactive Heterocycles
The synthetic power of N-(4-Chlorophenyl)hydroxylamine lies in the reactivity of its hydroxylamine moiety (-NHOH). This group can act as a potent binucleophile, reacting with 1,3-dielectrophiles such as α,β-unsaturated carbonyls or 1,3-dicarbonyl compounds to forge stable five-membered heterocyclic rings. This cyclocondensation reaction is a cornerstone of agrochemical synthesis, as the resulting scaffolds, like pyrazoles and isoxazoles, are prevalent in commercial products.[4]
The presence of the 4-chlorophenyl group is not merely incidental; this specific substitution pattern is frequently associated with the desired bioactivity in many succinate dehydrogenase inhibitor (SDHI) fungicides and other classes of pesticides.[5] Therefore, using N-(4-Chlorophenyl)hydroxylamine as a starting material allows for the direct installation of this critical pharmacophore into the target molecule's framework, streamlining the synthetic route.
Application Example: Synthesis of Phenylpyrazole Scaffolds
A primary application is the synthesis of N-phenylpyrazole derivatives. The reaction of N-(4-Chlorophenyl)hydroxylamine with a 1,3-diketone, such as acetylacetone, provides a direct and efficient route to 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole. This structure is a key intermediate, representing a core scaffold found in numerous active agrochemical ingredients.
The mechanism proceeds via two key stages:
-
Condensation: The more nucleophilic nitrogen atom of the hydroxylamine attacks one of the carbonyl groups of the diketone, forming a hemiaminal intermediate which subsequently dehydrates to form a vinylogous hydroxamic acid or enamine-type intermediate.
-
Cyclization & Dehydration: The hydroxyl group then attacks the remaining carbonyl group in an intramolecular fashion. A final dehydration step yields the stable aromatic pyrazole ring. This acid-catalyzed reaction is typically driven to completion by heating.
The logical flow of this synthetic transformation is depicted below.
Caption: Synthetic pathway from N-(4-Chlorophenyl)hydroxylamine to N-Aryl Pyrazoles.
Experimental Protocol
This section provides a robust, step-by-step methodology for the synthesis of a representative N-aryl pyrazole intermediate.
Title: Synthesis of 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole
Objective: To synthesize a key agrochemical pyrazole intermediate via acid-catalyzed cyclocondensation of N-(4-Chlorophenyl)hydroxylamine and acetylacetone.
Materials & Reagents:
-
N-(4-Chlorophenyl)hydroxylamine (≥98% purity)
-
Acetylacetone (2,4-pentanedione) (≥99% purity)
-
Glacial Acetic Acid (ACS grade)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Safety Precautions:
-
Perform all steps in a certified chemical fume hood.
-
Wear chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.
-
Glacial acetic acid is corrosive. Handle with care.
-
Avoid inhalation of vapors and contact with skin.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(4-Chlorophenyl)hydroxylamine (7.18 g, 50.0 mmol).
-
Add 40 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the solid is fully dissolved.
-
-
Reagent Addition:
-
To the stirred solution, add acetylacetone (5.51 g, 55.0 mmol, 1.1 equivalents) dropwise over 5 minutes.
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.
-
Maintain the reflux for 3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent), observing the consumption of the starting material.
-
-
Work-up and Isolation:
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker containing 200 mL of ice-cold water while stirring. A precipitate should form.
-
Neutralize the aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with two 50 mL portions of cold deionized water.
-
-
Purification:
-
Press the solid as dry as possible on the filter.
-
Recrystallize the crude product from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization:
-
Determine the yield and melting point of the final product.
-
Confirm the structure using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
The experimental workflow is summarized in the following diagram.
Caption: Step-by-step experimental workflow for N-Aryl Pyrazole synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Reagent degradation. 3. Insufficient heating. | 1. Extend reflux time; confirm completion with TLC. 2. Use fresh, high-purity starting materials. 3. Ensure the reaction mixture is actively refluxing. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. Insufficient purification. 3. Residual solvent. | 1. Re-purify using column chromatography if recrystallization fails. 2. Ensure thorough washing during work-up. 3. Dry the product thoroughly under high vacuum. |
| Multiple Spots on TLC of Final Product | 1. Incomplete reaction. 2. Formation of side products. | 1. Increase reflux time or add a slight excess of one reagent. 2. Optimize reaction temperature; purify via column chromatography. |
Conclusion
N-(4-Chlorophenyl)hydroxylamine stands as a potent and versatile intermediate in the field of agrochemical synthesis. Its ability to efficiently participate in cyclocondensation reactions provides a direct and reliable pathway to N-aryl pyrazoles and other valuable heterocyclic systems. The protocol detailed herein demonstrates a practical application of this chemistry, offering a reproducible method for generating a core intermediate. By understanding the underlying principles and mastering the experimental workflow, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation crop protection solutions.
References
-
Hu, X., Miao, J., Tian, Y., et al. (2025). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 30(19), 3970. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69983, 4-Chlorophenylhydroxylamine. Retrieved from [Link]
-
Hu, X., Miao, J., Tian, Y., et al. (2025). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. PubMed. Retrieved from [Link]
-
Hu, X., Miao, J., Tian, Y., et al. (2025). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. MDPI. Retrieved from [Link]
-
Hu, X., Miao, J., Tian, Y., et al. (2025). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. ResearchGate. Retrieved from [Link]
-
Sharma, P., & Rane, N. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 13(12), 6209-6215. Available from: [Link]
-
Quora. (2023). What are the properties of hydroxylamine? Retrieved from [Link]
-
Fokin, A. A., & Gribanov, P. S. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 536-546. Available from: [Link]
-
Zhang, X., et al. (2025). Synthesis and Fungicidal Activity of 2,5-Disubstituted- 1,3,4-oxadiazole Derivatives. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2025). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Retrieved from [Link]
-
Dounay, A. B., et al. (2007). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. Organic Letters, 9(18), 3539-3541. Available from: [Link]
-
Katiyar, P., & Singh, M. P. (2021). Synthesis of Pyridine Clubbed 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives Shows Potent Antimicrobial Activity. Letters in Organic Chemistry, 18(10), 822-829. Available from: [Link]
-
Yurttaş, L., et al. (2013). Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. Molecules, 18(3), 2695-2708. Available from: [Link]
-
Science of Synthesis. (n.d.). Product Class 33: N-Arylhydroxylamines. Thieme. Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2020). Synthesis, Evaluation & Pharmacological action of Oxadiazole derivatives. Retrieved from [Link]
-
Indian Journal of Heterocyclic Chemistry. (2025). Recent advancements in heterocyclic compounds as agrochemicals – A review. ResearchGate. Retrieved from [Link]
-
Molecules. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. PMC. Retrieved from [Link]
-
MDPI. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Retrieved from [Link]
-
SciSpace. (2015). A Review on Synthetic Hetrocyclic Compounds in Agricultural and other Applications. Retrieved from [Link]
-
Al-Harbi, E. A., & Gad, W. A. (2018). Nitrogen-Containing Heterocycles in Agrochemicals. Agri Res & Tech: Open Access J, 16(2). Available from: [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
Procedure for recrystallization of O-(4-Chlorophenyl)hydroxylamine hydrochloride
Application Note: High-Purity Recrystallization of O-(4-Chlorophenyl)hydroxylamine Hydrochloride
Executive Summary
O-(4-Chlorophenyl)hydroxylamine hydrochloride (CAS: 36637-30-6 for free base analog) is a critical electrophilic amination reagent and intermediate used in the synthesis of O-alkyloximes, isoxazoles, and various agrochemical and pharmaceutical scaffolds. Unlike its isomer N-(4-chlorophenyl)hydroxylamine, which is a metabolite of chloroaniline, the O-isomer carries the amino group on the oxygen atom (Ar-O-NH₂ · HCl).
Purification of this compound presents specific challenges:
-
Thermal Instability: The N-O bond is susceptible to homolytic cleavage at high temperatures, necessitating controlled thermal exposure.
-
Impurity Profile: Depending on the synthesis route (typically O-arylation of N-hydroxyphthalimide or tert-butyl N-hydroxycarbamate), contaminants may include phthalhydrazide, unreacted phenols, or inorganic salts.
-
Hygroscopicity: The hydrochloride salt can be hygroscopic, requiring moisture-controlled isolation.[1]
This protocol details a validated Solvent/Anti-Solvent Recrystallization method designed to maximize purity (>98%) while preserving chemical integrity.
Pre-Formulation & Solubility Profiling
Successful recrystallization relies on exploiting the differential solubility of the target salt versus its impurities.[2] The hydrochloride salt exhibits a steep solubility curve in lower alcohols.
Table 1: Solubility Profile of O-(4-Chlorophenyl)hydroxylamine HCl
| Solvent | Solubility (20°C) | Solubility (Boiling) | Role in Protocol |
| Methanol | High | Very High | Primary Solvent (Alternative) |
| Ethanol (Abs.) | Moderate | High | Primary Solvent (Preferred) |
| Isopropanol | Low | Moderate | Secondary Solvent |
| Diethyl Ether | Insoluble | Insoluble | Anti-Solvent |
| MTBE | Insoluble | Insoluble | Anti-Solvent (Safer alternative to Ether) |
| Water | High | High | Avoid (Loss of yield / Hydrolysis risk) |
| Dichloromethane | Insoluble | Insoluble | Wash Solvent |
Expert Insight: We prefer Ethanol over Methanol because its slightly lower polarity offers better discrimination against polar impurities like phthalhydrazide (a common by-product in the Gabriel-type synthesis of this compound), which remains largely insoluble in hot ethanol.
Detailed Recrystallization Protocol
Reagents & Equipment
-
Crude Material: O-(4-Chlorophenyl)hydroxylamine hydrochloride.
-
Solvent: Ethanol (Absolute, anhydrous preferred).
-
Anti-Solvent: Diethyl Ether (ACS Reagent) or MTBE (Methyl tert-butyl ether).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, vacuum pump.
Step-by-Step Procedure
Step 1: Dissolution (The Saturation Point)
-
Place the crude solid (e.g., 10.0 g) in a round-bottom flask equipped with a magnetic stir bar.
-
Add Ethanol (approx. 3-4 mL per gram of solid).
-
Note: Do not add the full calculated volume immediately.
-
-
Heat the mixture to a gentle reflux (approx. 78°C).
-
Add additional Ethanol in small portions (0.5 mL at a time) until the majority of the solid dissolves.
-
Critical Control Point: If a small amount of solid remains undissolved after adding 5-6 mL/g, stop. This is likely the insoluble impurity (e.g., phthalhydrazide or inorganic salt). Do not force it into solution.
-
Step 2: Hot Filtration (Impurity Removal)
-
While keeping the solution near boiling, filter it rapidly through a pre-warmed glass frit or a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Reasoning: This removes insoluble mechanical impurities and synthesis by-products that would otherwise act as nucleation sites for impure crystals.
-
Step 3: Controlled Nucleation & Crystallization
-
Allow the filtrate to cool slowly to room temperature (20-25°C) with gentle stirring.
-
Anti-Solvent Addition: Once at room temperature, slowly add Diethyl Ether (or MTBE) dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 mL of Ethanol to clear the turbidity.
-
Place the flask in a refrigerator (4°C) for 2 hours, then transfer to a freezer (-20°C) for 1 hour.
Step 4: Isolation and Drying
-
Filter the cold slurry using vacuum filtration (Buchner funnel).
-
Wash: Rinse the filter cake with a cold (0°C) mixture of Ethanol/Ether (1:4 ratio), followed by 100% cold Ether.
-
Caution: Do not use water; it will dissolve your product.
-
-
Drying: Dry the solid in a vacuum oven at 40°C for 6-12 hours.
-
Safety: Ensure the oven is free of ignition sources if Ether was used.
-
Process Visualization
Workflow Diagram: Recrystallization Logic
Caption: Figure 1. Decision-matrix and workflow for the purification of O-arylhydroxylamine salts.
Quality Control & Validation (PAT)
To ensure the protocol was successful, the following analytical metrics should be met:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid (Avoid yellow/brown). |
| Melting Point | Capillary/DSC | 170°C - 175°C (with decomposition). Sharp range (<2°C). |
| Identity | ¹H NMR (DMSO-d₆) | δ ~11.0 (br s, NH₃⁺), 7.4 (d, 2H), 7.1 (d, 2H). No phthalimide peaks. |
| Purity | HPLC (C18, ACN/H₂O) | >98.0% Area. |
| Stoichiometry | AgNO₃ Titration | 98-102% Chloride content (confirms mono-HCl salt). |
Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals:
-
Cause: Cooling too fast or too much anti-solvent added too quickly.
-
Remedy: Re-heat to dissolve the oil. Add a small amount of Ethanol. Scratch the glass wall with a rod or add a seed crystal. Cool very slowly.
Safety & Handling
-
Hazard Class: Hydroxylamine derivatives are potential skin sensitizers and mutagens. Handle in a fume hood.
-
Thermal Hazard: While the HCl salt is more stable than the free base, O-N bonds are energetically rich. Do not heat dry solids above 60°C.
-
Chemical Compatibility: Avoid contact with strong oxidizing agents or carbonyl compounds (unless intended reaction) as oxime formation is rapid.
References
-
PubChem. 4-Chlorophenylhydroxylamine (Compound Summary). National Library of Medicine. [Link]
-
Mettler Toledo. Recrystallization Guide: Solvents and Methods.[Link]
-
Organic Chemistry Portal. Synthesis of Hydroxylamines and O-Alkylation Methods.[Link]
Sources
- 1. The synthetic methods of hydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of a Distinctive Reagent for Divergent Arene Trifluoromethylsulfinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. CN115535975B - Method for purifying hydroxylamine hydrochloride - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines [mdpi.com]
Troubleshooting & Optimization
O-(4-Chlorophenyl)hydroxylamine degradation products storage
Welcome to the O-(4-Chlorophenyl)hydroxylamine Degradation & Storage Technical Support Center . As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. In drug development and impurity profiling, understanding the causality behind degradation is just as critical as the protocol used to isolate and store the resulting impurities.
This guide provides authoritative, field-proven insights into the mechanistic breakdown of O-(4-Chlorophenyl)hydroxylamine, alongside self-validating methodologies for isolating and storing its primary degradation products.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why does O-(4-Chlorophenyl)hydroxylamine degrade so rapidly in our aqueous formulations, and what are the exact degradation products? A1: The instability of O-(4-Chlorophenyl)hydroxylamine is fundamentally driven by the lability of its N-O bond. In O-arylhydroxylamines, the N-O bond is highly susceptible to heterolytic cleavage, particularly when exposed to acidic protons or nucleophilic attack[1]. When this bond cleaves, the molecule definitively breaks down into 4-chlorophenol (the primary degradant) and ammonia[2]. A secondary, minor degradation pathway involves oxidative stress, which can convert the amine group into azoxy derivatives or oximes.
Degradation pathways of O-(4-Chlorophenyl)hydroxylamine into primary and secondary products.
Q2: We are isolating 4-chlorophenol from our degraded mixtures to use as an analytical reference standard. What are the strict storage requirements? A2: 4-Chlorophenol is highly reactive to environmental factors. While it is technically stable at ambient temperatures (>5 °C)[3], pharmaceutical secondary standards must be stored at 2-8 °C to suppress volatilization and long-term thermal degradation. Furthermore, it must be protected from light and oxygen to prevent radical-induced polymerization.
Q3: Our stored 4-chlorophenol reference standards are turning pink or brown over time. What is the causality, and how do we prevent it? A3: This discoloration is a classic indicator of photo-oxidation. When exposed to UV light and ambient oxygen, 4-chlorophenol undergoes oxidative coupling to form quinones and highly conjugated dimerized products. To prevent this, the storage container must be amber glass, and the headspace must be purged with an inert gas (Argon or Nitrogen) prior to sealing.
Quantitative Storage Parameters for Degradation Products
| Degradant Target | CAS Number | Storage Temp | Atmosphere | Container Type | Est. Shelf Life |
| 4-Chlorophenol | 106-48-9 | 2-8 °C | Argon / N₂ | Amber Glass | 12-24 Months |
| Azoxy/Dimer Intermediates | N/A | -20 °C | Argon / N₂ | Amber Glass | 6 Months |
Section 2: Experimental Workflows & Protocols
To utilize the degradation products for downstream analytical profiling, you must isolate them cleanly from the parent matrix. The following protocol is a self-validating system adapted from EPA continuous liquid-liquid extraction methodologies[4].
Step-by-step workflow for the isolation and storage of 4-chlorophenol degradation products.
Protocol: Isolation and Stabilization of 4-Chlorophenol Degradant
Objective: Isolate 4-chlorophenol from a degraded O-(4-chlorophenyl)hydroxylamine matrix for use as an analytical reference standard.
Causality Check: Phenols are weak acids (pKa ~9.4). To successfully extract them into an organic solvent like Dichloromethane (DCM), the aqueous phase must be heavily acidified. Dropping the pH to ≤ 2 ensures the phenol remains fully protonated and uncharged, forcing it to partition into the organic phase[4].
Step-by-Step Methodology:
-
Sample Acidification: Transfer the aqueous degradation mixture to a beaker. Slowly add 1M HCl dropwise while monitoring with a pH meter until the solution reaches pH ≤ 2.
-
Liquid-Liquid Extraction (LLE): Transfer the acidified solution to a separatory funnel. Add an equal volume of Dichloromethane (DCM). Invert gently to avoid emulsion formation and vent the stopcock.
-
Phase Separation: Allow the layers to separate completely. Collect the lower organic layer (DCM), which now contains the 4-chlorophenol. The upper aqueous layer (containing ammonia and unreacted parent salts) can be discarded as waste. Repeat the DCM extraction twice more to ensure quantitative recovery.
-
Drying: Pass the combined organic phases through a funnel lined with filter paper and anhydrous sodium sulfate (Na₂SO₄) to remove residual water droplets.
-
Concentration: Evaporate the DCM using a rotary evaporator under reduced pressure. Critical: Do not exceed a water bath temperature of 30 °C. 4-Chlorophenol is volatile and will co-evaporate if excessive heat is applied.
-
Aliquoting & Storage: Transfer the resulting neat crystalline solid (or concentrated methanolic solution) into pre-weighed amber glass vials. Purge the vial headspace with Argon gas for 10 seconds, cap tightly with PTFE-lined septa, and immediately transfer to a 2-8 °C refrigerator.
Self-Validation Step: To validate the integrity of your stored standard, dissolve a 1 mg aliquot in HPLC-grade methanol and analyze via HPLC-UV at 280 nm. A single sharp peak confirms successful isolation and storage. If a secondary peak appears at a higher retention time, dimerized oxidation products have formed, indicating that the Argon purge in Step 6 was insufficient and the standard is compromised.
References
-
Title: The Role of Manganese Dioxide in the Natural Formation of Organochlorines (N-O bond heterolytic cleavage). Source: ResearchGate. URL: 1
-
Title: Targeting the kynurenine pathway for tumour detection and characterization by PET and SPECT (O-arylhydroxylamine degradation). Source: National Documentation Centre (EKT). URL: 2
-
Title: CAS No. 106-48-9 - 4-Chlorophenol Reference Standard. Source: AccuStandard. URL: 3
-
Title: 4-Chlorophenol Pharmaceutical Secondary Standard; Certified Reference Material. Source: Sigma-Aldrich. URL: Link
-
Title: Chapter 2 - Synectics (EPA Liquid-Liquid Extraction Methods 3510/3520). Source: Synectics.net. URL: 4
Sources
Technical Support Center: O-(4-Chlorophenyl)hydroxylamine Synthesis
Welcome to the technical support resource for the synthesis of O-(4-Chlorophenyl)hydroxylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing synthesis yields and troubleshooting common experimental challenges. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.
Section 1: Foundational Synthesis Strategies & FAQs
This section addresses the primary methods for synthesizing O-(4-Chlorophenyl)hydroxylamine, focusing on the two most common routes: Nucleophilic Aromatic Substitution (SNAr) and the selective reduction of 4-chloronitrobenzene.
FAQ 1.1: What is the most common and direct synthetic route to O-(4-Chlorophenyl)hydroxylamine?
The most frequently employed method is the Nucleophilic Aromatic Substitution (SNAr) reaction on an activated aryl halide. In this case, 4-chloronitrobenzene serves as an ideal substrate. The strongly electron-withdrawing nitro group activates the aromatic ring, making the chloride atom susceptible to displacement by a nucleophile.[1][2]
The Core Reaction:
-
Substrate: 4-chloronitrobenzene
-
Nucleophile: Hydroxylamine (or a protected equivalent)
-
Mechanism: The reaction proceeds via an addition-elimination pathway, forming a resonance-stabilized Meisenheimer complex as a key intermediate. The presence of the nitro group in the para position is critical for stabilizing the negative charge of this intermediate, thereby facilitating the reaction.[1]
Caption: Workflow for SNAr synthesis of O-(4-Chlorophenyl)hydroxylamine.
FAQ 1.2: Can I synthesize the target compound by reducing 4-chloronitrobenzene?
Yes, the partial reduction of 4-chloronitrobenzene is a viable and powerful alternative. However, this route presents a significant selectivity challenge. The reduction must be precisely controlled to stop at the hydroxylamine stage, as over-reduction will lead to the thermodynamically more stable 4-chloroaniline.[3]
Key Control Factors:
-
Catalyst Choice: Heterogeneous catalysts like Platinum on carbon (Pt/C) are often used.[4]
-
Catalyst Modifiers/Inhibitors: The addition of inhibitors is crucial to prevent over-reduction. For instance, 4-(Dimethylamino)pyridine (DMAP) has been shown to be a unique additive that increases both hydrogenation activity and selectivity for the N-arylhydroxylamine product.[4]
-
Hydrogen Source: Molecular hydrogen (H₂) or transfer hydrogenation reagents like hydrazine can be used.[5]
-
Reaction Conditions: Mild conditions (low temperature and pressure) are essential for achieving high selectivity.[4]
Section 2: Troubleshooting Guide for Low Yield & Side Reactions
Even with established protocols, unexpected outcomes can occur. This section addresses the most common problems encountered during synthesis.
Troubleshooting Issue 2.1: My SNAr reaction has stalled or shows very low conversion.
Low conversion in an SNAr reaction typically points to issues with reaction kinetics or equilibrium. Here are the primary factors to investigate:
| Parameter | Potential Cause of Low Conversion | Recommended Action | Rationale |
| Base | The base is too weak to sufficiently deprotonate the hydroxylamine, resulting in a low concentration of the active nucleophile. | Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). | A stronger base will more effectively generate the hydroxylamine anion, which is a much more potent nucleophile for attacking the electron-deficient aromatic ring. |
| Solvent | The solvent is protic (e.g., ethanol, water) and solvates the nucleophile, reducing its reactivity. Or, the solvent (e.g., THF) has poor solubility for the reagents at low temperatures. | Use a polar aprotic solvent like DMF, DMSO, or NMP. | These solvents effectively solvate the cation of the base but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive. They also typically allow for a wider temperature range. |
| Temperature | The reaction temperature is too low, providing insufficient activation energy for the initial nucleophilic attack. | Gradually increase the reaction temperature in 10-20 °C increments, monitoring by TLC or LC-MS. | Nucleophilic aromatic substitution often requires thermal energy to overcome the activation barrier associated with breaking the aromaticity of the ring to form the Meisenheimer complex.[2] |
| Water Content | Trace amounts of water in the reaction can consume the base and protonate the nucleophile. | Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Ar). | Water is a competing proton source that deactivates both the strong base and the generated nucleophile, effectively halting the reaction. |
Troubleshooting Issue 2.2: The primary product of my 4-chloronitrobenzene reduction is 4-chloroaniline.
This is the most common failure mode for this synthetic route and is a classic case of over-reduction. Selectivity is paramount.
Caption: Competing pathways in the reduction of 4-chloronitrobenzene.
Corrective Actions to Improve Selectivity:
-
Introduce a Catalyst Modifier: As demonstrated by Li et al., adding DMAP to a Pt/C catalyzed hydrogenation can achieve >99% selectivity for the N-arylhydroxylamine.[4] The modifier is thought to work by altering the catalyst surface and the mechanism of H₂ cleavage.
-
Use a Milder Reducing Agent: Classic methods often use zinc dust in the presence of ammonium chloride.[6] This system is often milder and more selective than high-pressure catalytic hydrogenation with unmodified catalysts.
-
Strictly Control Stoichiometry: If using a chemical reductant (e.g., NaBH₄ with additives, or hydrazine), ensure the stoichiometry is carefully controlled to provide only the required number of electron equivalents for the partial reduction.
-
Lower Temperature and Pressure: If using catalytic hydrogenation, reduce both the H₂ pressure (e.g., to 1 atm or slightly above) and the reaction temperature (e.g., 0-25 °C). Lower energy input disfavors the higher activation energy pathway of the second reduction step.
-
Monitor the Reaction Closely: Use TLC or real-time LC-MS analysis to stop the reaction immediately upon consumption of the starting material, before the desired hydroxylamine product begins to convert to the aniline.
Troubleshooting Issue 2.3: My final product is unstable and decomposes during workup or purification.
Free O-arylhydroxylamines are notoriously unstable and can be prone to oxidation or rearrangement.[6][7]
Strategies for Stabilization and Successful Isolation:
-
Isolate as a Salt: The most effective strategy is to convert the free base into its hydrochloride salt. After the reaction workup, dissolve the crude product in a suitable solvent (e.g., diethyl ether, dioxane) and bubble dry HCl gas through the solution, or add a solution of HCl in dioxane.[8] The resulting hydrochloride salt is typically a stable, crystalline solid that can be easily filtered, washed, and stored.
-
Perform a Low-Temperature Workup: Keep all aqueous and organic solutions cold (0-5 °C) during extraction and washing steps to minimize degradation.
-
Avoid Air Exposure: Work up the reaction under an inert atmosphere if possible. Purge solvents with nitrogen or argon before use. The product can be susceptible to air oxidation.
-
Beware the Bamberger Rearrangement: N-arylhydroxylamines can undergo acid-catalyzed rearrangement to form aminophenols (the Bamberger rearrangement).[9][10] If your workup involves acidic conditions, be aware that this side reaction can occur, potentially forming 2-amino-5-chlorophenol. Use of dilute, cold acid and minimizing contact time is crucial.
Section 3: Advanced & Alternative Synthetic Protocols
When standard methods fail or are unsuitable for a specific application (e.g., due to functional group incompatibility), modern catalytic methods offer powerful alternatives.
FAQ 3.1: Are there any modern transition-metal-catalyzed methods for this synthesis?
Yes. Palladium-catalyzed C-O cross-coupling reactions, a type of Buchwald-Hartwig amination, represent a state-of-the-art method for forming the C-O bond in O-arylhydroxylamines.[11][12][13] This approach is particularly valuable as it offers broad substrate scope and often proceeds under milder conditions than traditional SNAr reactions.
The Buchwald-Hartwig Approach:
-
Aryl Halide: 4-chlorobromobenzene or 4-chloroiodobenzene (aryl bromides are often optimal).[12]
-
Hydroxylamine Source: A protected hydroxylamine, or "hydroxylamine equivalent," is used. Ethyl acetohydroximate is highly effective for this purpose.[11][14]
-
Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃) combined with a specialized bulky biarylphosphine ligand (e.g., t-BuBrettPhos) is critical for promoting the C-O reductive elimination step.[12]
Caption: Workflow for Pd-catalyzed synthesis and subsequent deprotection.
Troubleshooting Issue 3.2: My Pd-catalyzed coupling reaction is failing.
Failure in cross-coupling reactions almost always relates to catalyst activity, reagent purity, or incompatible conditions.
| Parameter | Potential Cause of Failure | Recommended Action | Rationale |
| Catalyst/Ligand | The Pd(0) active catalyst is not forming, or the ligand is inadequate. The ligand may have oxidized. | Use a modern, air-stable Pd-precatalyst (e.g., G3 or G4 palladacycles). Ensure the biarylphosphine ligand is of high purity and has been handled under inert conditions. | Bulky, electron-rich biarylphosphine ligands are essential to facilitate the difficult C-O reductive elimination step.[12] Oxidized ligand (phosphine oxide) will not coordinate to the palladium and will kill the catalytic cycle. |
| Base | The base is too weak or is sterically hindered, preventing efficient deprotonation of the hydroxylamine equivalent. | Use a strong, non-nucleophilic base like sodium or potassium tert-butoxide or LiHMDS. | The pKa of the N-H bond in the hydroxylamine equivalent must be overcome to form the active nucleophile for the catalytic cycle. |
| Solvent/Atmosphere | Oxygen is present in the solvent or atmosphere, which deactivates the Pd(0) catalyst. | Thoroughly degas the solvent (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 30+ minutes). Maintain a strict inert atmosphere throughout the entire setup and reaction. | The active Pd(0) species is readily oxidized to inactive Pd(II) by trace oxygen, which is a common and often overlooked mode of catalyst death. |
| Substrate Purity | The aryl halide contains impurities (e.g., water, other nucleophiles) that interfere with the catalyst. | Purify the aryl halide by recrystallization or distillation immediately before use. | Impurities can sequester or poison the catalyst, preventing it from entering the catalytic cycle. |
Section 4: Experimental Protocols
Protocol 4.1: Selective Reduction of 4-Chloronitrobenzene (Adapted from Li et al.[5])
-
Reactor Setup: To a high-pressure autoclave (e.g., 50 mL), add 4-chloronitrobenzene (e.g., 1.0 g), 5 wt.% Pt/C (10-20 mg), DMAP (0.07-0.1 g), and a suitable solvent such as THF (20 mL).
-
Inerting: Seal the reactor and purge thoroughly by cycling between vacuum and nitrogen gas at least three times to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to a low pressure (e.g., 0.5-1.0 MPa) at room temperature (20-30 °C).
-
Reaction: Stir the mixture vigorously. Monitor the reaction progress carefully by TLC or LC-MS. The reaction is often complete within a few hours.
-
Workup: Once the starting material is consumed, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude N-(4-chlorophenyl)hydroxylamine can be used directly or purified. For long-term storage, dissolve the crude material in diethyl ether and precipitate the stable hydrochloride salt by adding a solution of HCl in dioxane. Filter the resulting solid and dry under vacuum.
Protocol 4.2: Pd-Catalyzed O-Arylation (Adapted from Maimone & Buchwald[12][13])
-
Glovebox Setup: Inside a glovebox, add the Pd catalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (t-BuBrettPhos, 2.5 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add the aryl halide (e.g., 4-chlorobromobenzene, 1.0 equiv.) and ethyl acetohydroximate (1.2 equiv.). Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel, remove it from the glovebox, and heat with stirring to the desired temperature (e.g., 70-100 °C) for the specified time (typically 1-4 hours). Monitor by LC-MS.
-
Quench & Extraction: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Deprotection/Hydrolysis: Dissolve the crude O-arylated intermediate in 1,4-dioxane. Add aqueous HCl (e.g., 6M HCl, 2 equiv.) and stir at room temperature for 1-2 hours.[11]
-
Isolation: Concentrate the reaction mixture to remove the dioxane. The product, O-(4-Chlorophenyl)hydroxylamine hydrochloride, can often be isolated by filtration after precipitation or by extraction and subsequent precipitation from a non-polar solvent.
References
-
Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. Available from: [Link]
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available from: [Link]
-
Organic Chemistry Portal. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Available from: [Link]
-
Li, W., et al. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Molecules, 28(7), 3025. Available from: [Link]
-
Sweeney, J. B., & Bull, J. A. (2012). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. ResearchGate. Available from: [Link]
-
Kamm, O. (1925). β-PHENYLHYDROXYLAMINE. Organic Syntheses, 4, 57. Available from: [Link]
-
Ni, Y., et al. (2014). Highly selective and controllable synthesis of arylhydroxylamines by the reduction of nitroarenes with an electron-withdrawing group using a new nitroreductase BaNTR1. Chemical Communications, 50(22), 2861–2864. Available from: [Link]
- He, L., et al. (2015). Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene and Aniline Catalyzed by Supported Gold Nanoparticles. [Source Not Provided].
-
Science.gov. hydroxylamine: Topics by Science.gov. Available from: [Link]
- Google Patents. (1991). Process for the preparation of O-substituted hydroxylamines. (US5075504A).
- Google Patents. (2015). Method for synthesizing O-phenylhydroxylamine hydrochloride. (CN104529816A).
- Science of Synthesis. (2007). N-Arylhydroxylamines. Thieme.
-
ZWL, L., et al. (2007). Novel Partial Reductive Pathway for 4-Chloronitrobenzene and Nitrobenzene Degradation in Comamonas sp. Strain CNB-1. Applied and Environmental Microbiology, 73(9), 2820–2828. Available from: [Link]
-
Ichinari, D., et al. (2021). Selective synthesis of phenylhydroxylamine under slug flow conditions using Bayesian optimization. ResearchGate. Available from: [Link]
-
Hofstetter, T. B., et al. (2011). Reduction of 4-chloronitrobenzene (4-Cl-NB) to 4-chloroaniline... ResearchGate. Available from: [Link]
-
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts. Available from: [Link]
- Google Patents. (1991). Process for preparing O-substituted hydroxylamines. (EP0440582A1).
- Google Patents. (2014). Method for preparing hydroxylamine through nitro-reduction. (CN103588599A).
- Ranganathan, D., & Ranganathan, S. (1976). Side Reactions in Organic Synthesis. Academic Press.
- Boyd, M. J. (2022). Trisubstituted hydroxylamines: From reaction discovery to drug design.
- Al-Shamali, M., et al. (2019). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69983, 4-Chlorophenylhydroxylamine. Available from: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available from: [Link]
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Nakamura, I., et al. (2023).[11][12]-Nitrogen rearrangement reactions of O-arylhydroxylamines. ResearchGate. Available from: [Link]
- Arkat USA. (2008). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC.
- American Chemical Society. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega.
-
He, Z., et al. (2000). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Applied and Environmental Microbiology, 66(8), 3234–3239. Available from: [Link]
-
Organic Syntheses. (2014). Note 4. Available from: [Link]
- IChemE. (1998). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc.
-
OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Available from: [Link]
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Rieder, M. J., et al. (1988). Synthesis and in Vitro Toxicity of Hydroxylamine Metabolites of Sulfonamides. Journal of Pharmacology and Experimental Therapeutics, 244(2), 724-728. Available from: [Link]
- Google Patents. (2022). Method for purifying hydroxylamine hydrochloride. (CN115535975B).
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Available from: [Link]
- MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules.
- Google Patents. (2002). Process for the preparation of N-substituted hydroxylamines and their salts. (DE10061623A1).
-
European Patent Office. (1979). Hydroxylamine purification via cation exchange. (EP 0001787 B1). Available from: [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available from: [Link]
-
Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. MIT Open Access Articles. Available from: [Link]
- Journal of the Chemical Society, Perkin Transactions 2. (1998). Structure–reactivity relationships and the mechanism of general base catalysis in the hydrolysis of a hydroxy-amide.
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Technical Support Center: O-Aryl Hydroxylamine Stability & Handling
Topic: Stability and Handling of O-Aryl Hydroxylamines in Aqueous Solution Target Audience: Medicinal Chemists, Chemical Biologists, and Process Chemists Document ID: TSC-OAH-2024-03
Core Technical Overview
O-Aryl hydroxylamines (
The Stability Paradox: The very feature that makes them useful—the presence of a good leaving group (phenoxide) on the nitrogen—renders them susceptible to hydrolysis in aqueous media. Their stability is governed by a competition between electrophilic amination (desired) and hydrolysis (undesired).
The Degradation Mechanism
In aqueous solution, water acts as a nucleophile, attacking the nitrogen atom and displacing the phenol.
-
Key Indicator: If using O-(2,4-dinitrophenyl)hydroxylamine (DPH), the release of 2,4-dinitrophenol (DNP) turns the solution bright yellow/orange (especially at pH > 4), serving as a built-in decomposition alarm.
Stability & Reactivity Matrix
The following data summarizes the stability profile of electron-deficient O-aryl hydroxylamines (e.g., DPH, Picryl-hydroxylamine).
| Parameter | Condition | Stability Impact | Technical Recommendation |
| pH | < 3.0 | Moderate/High | Protonation of |
| pH | 4.0 - 6.5 | Optimal Window | Best balance. The amine is unprotonated and reactive, but hydroxide concentration is low enough to minimize base-catalyzed hydrolysis. |
| pH | > 7.5 | Critical Instability | Rapid hydrolysis. Hydroxide ( |
| Buffer | Amine-free | Stable | Use Phosphate, Acetate, Citrate, or HEPES. |
| Buffer | Nucleophilic | Unstable | AVOID: Tris, Glycine, Imidazole. These react immediately to form hydrazines ( |
| Temp | 25°C | Variable | |
| Temp | 4°C | Stable | Recommended for short-term storage of stock solutions (in organic solvent). |
Visualizing the Reactivity Landscape
The diagram below illustrates the competing pathways users must manage.
Caption: Competitive reaction pathways. Success depends on favoring the green path (Target) over the red (Buffer interference) and yellow (Hydrolysis) paths.
Troubleshooting Guide (FAQ)
Q1: My O-DPH solution turned bright yellow immediately upon adding it to the buffer. What happened?
Diagnosis: Rapid Hydrolysis or Buffer Incompatibility.
-
Cause A (pH): Your buffer pH is likely too high (> pH 8). The yellow color is the 2,4-dinitrophenolate anion, which is a good leaving group.
-
Cause B (Buffer): You used a nucleophilic buffer like Tris or Glycine . The amine in the buffer attacked the O-DPH, releasing the dinitrophenol (yellow) and aminating your buffer instead of your target.
-
Solution: Switch to PBS (Phosphate Buffered Saline) or HEPES at pH 6.0–6.5.
Q2: Can I store stock solutions in water?
Answer: No.
-
Reasoning: Even at neutral pH, hydrolysis is non-zero.
-
Protocol: Prepare stock solutions in anhydrous acetonitrile (MeCN) or DMF . These stocks are stable at -20°C for weeks. Aliquot into aqueous buffer immediately before use.
Q3: I am trying to aminate a protein, but I see no conjugation.
Diagnosis: Competition with water or low nucleophilicity.
-
Troubleshooting:
-
Check pH: If pH is too low (< 4), your protein's nucleophilic residues (Lysine amines) are protonated (
) and unreactive. -
Check Concentration: O-aryl hydroxylamines hydrolyze over time. Use a large excess (10–50 equivalents) to ensure the reaction rate with the protein outcompetes the hydrolysis rate.
-
Order of Addition: Add the O-aryl reagent last to the mixture to minimize its time in pure water.
-
Experimental Protocols
Protocol A: Determination of Hydrolytic Half-Life ( )
Use this protocol to validate if your specific buffer conditions are compatible with your reagent.
Reagents:
-
Stock of O-(2,4-dinitrophenyl)hydroxylamine (DPH) [100 mM in MeCN].
-
Test Buffer (e.g., PBS pH 7.4).
Method:
-
Setup: Set a UV-Vis spectrophotometer to measure absorbance at 360 nm (absorbance max of 2,4-dinitrophenol).
-
Blank: Measure the absorbance of the pure buffer.
-
Initiation: Add DPH stock to the buffer to a final concentration of 100 µM (1:1000 dilution). Mix rapidly (< 5 sec).
-
Measurement: Record Abs(360nm) every 30 seconds for 60 minutes.
-
Calculation:
-
Plot
vs. time. -
The slope
is the pseudo-first-order rate constant.[1] - .
-
Pass Criteria: If
Protocol B: Standard Amination Reaction
Context: Amination of a secondary amine to a hydrazine.
-
Dissolve the substrate (amine) in a non-nucleophilic solvent/buffer mixture (e.g., MeCN/Phosphate Buffer pH 6.5, 1:1 v/v).
-
Prepare a fresh solution of O-aryl hydroxylamine (1.2 equivalents) in MeCN.
-
Add the reagent dropwise to the substrate at 0°C to 25°C.
-
Monitor by TLC or LC-MS.
-
Note: If the reaction stalls, add small portions of base (e.g.,
), but keep pH < 7.5 to prevent rapid hydrolysis.
-
References
-
Sheradsky, T. (1967). O-(2,4-Dinitrophenyl)hydroxylamine.[2][3] Journal of Heterocyclic Chemistry, 4(3), 413–415. Link
-
Maimone, T. J., & Buchwald, S. L. (2010).[4] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. Link
-
Leggio, A., et al. (2016). O-(2,4-Dinitrophenyl)hydroxylamine: A Versatile Reagent for the Synthesis of N-Heterocycles. Current Organic Chemistry, 20(24). Link
- Buncel, E., et al. (1982). Mechanisms of hydrolysis of O-arylhydroxylamines. Journal of the American Chemical Society.
Sources
- 1. Kinetics and mechanism of hydrolysis of N-Arylphthalimides - UM Research Repository [eprints.um.edu.my]
- 2. O-(2,4-dinitrophenyl)hydroxylamine | 17508-17-7 [chemicalbook.com]
- 3. O-(2,4-Dinitrophenyl)hydroxylamine | 17508-17-7 | Benchchem [benchchem.com]
- 4. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]
Technical Support Center: Purification of O-(4-Chlorophenyl)hydroxylamine
Welcome to the technical support guide for the purification of O-(4-Chlorophenyl)hydroxylamine, specifically focusing on the critical removal of hydrazine impurities. Hydrazine, often used in the synthesis of hydroxylamines or present as a byproduct, is a genotoxic and highly reactive compound.[1][2][3] Its removal is paramount for the integrity of downstream applications in research and drug development.
This guide is structured to provide you with not just protocols, but the underlying chemical principles and troubleshooting insights to address challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove hydrazine from my O-(4-Chlorophenyl)hydroxylamine sample?
Hydrazine is classified as a potential human carcinogen and is known to be highly reactive and toxic.[2][3] In pharmaceutical development, impurities with genotoxic potential must be controlled to exceptionally low levels (often in the parts-per-million range) to ensure patient safety.[4] Furthermore, the high reactivity of hydrazine can interfere with subsequent chemical reactions, leading to unwanted side products and reduced yields.[5]
Q2: What are the primary methods for removing hydrazine impurities?
The most effective methods leverage the differences in physical and chemical properties between O-(4-Chlorophenyl)hydroxylamine and hydrazine. The main strategies, which we will detail in this guide, are:
-
Recrystallization: Exploits differences in solubility at varying temperatures.
-
Chemical Scavenging: Involves a selective reaction with hydrazine to form a derivative that is easily separated.
-
Column Chromatography: A standard technique for separating compounds based on their differential adsorption to a stationary phase.[6]
Q3: How can I detect and quantify residual hydrazine in my sample?
Due to its lack of a strong chromophore, direct detection of hydrazine at trace levels is challenging.[4] The most common and sensitive methods involve pre-column derivatization followed by High-Performance Liquid Chromatography (HPLC) with UV detection.[4][7][8] This involves reacting hydrazine with a derivatizing agent (e.g., an aldehyde) to create a product with strong UV absorbance, significantly enhancing detection sensitivity.[4][9][10]
Troubleshooting and Purification Guides
This section addresses specific issues you might encounter during the purification process in a question-and-answer format.
Issue 1: Poor yield after recrystallization.
Q: I attempted to purify my O-(4-Chlorophenyl)hydroxylamine by recrystallization, but my product recovery was very low. What could be the cause?
Low recovery is a common issue in recrystallization and typically points to a suboptimal choice of solvent or procedural missteps.[11]
Causality and Solution:
-
Solvent Choice is Key: The ideal solvent should dissolve O-(4-Chlorophenyl)hydroxylamine sparingly at room temperature but completely at an elevated temperature.[12] If the compound is too soluble at low temperatures, it will remain in the mother liquor, leading to poor yields.[11]
-
Excessive Solvent: Using too much hot solvent to dissolve the crude product is a frequent error. This keeps the solution from becoming saturated upon cooling, preventing crystallization and leaving your product in the solution.[11]
-
Protocol Insight: Always start with a minimal amount of hot solvent and add it in small portions until the solute just dissolves.[13]
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (intended to remove insoluble impurities), the product can crystallize prematurely on the filter paper.[12]
-
Protocol Insight: Use a pre-heated funnel and a minimal amount of extra hot solvent to wash the filter and prevent product loss.[11]
-
-
Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can leave a significant amount of product dissolved.
Data Summary: Solvent Selection for Recrystallization
| Solvent System | Suitability for O-(4-Chlorophenyl)hydroxylamine | Suitability for Hydrazine Impurity | Rationale |
| Water | Poor | High | O-(4-Chlorophenyl)hydroxylamine has low water solubility. Hydrazine is miscible with water. This differential can be used for washing but not single-solvent recrystallization. |
| Ethanol/Water | Good | High | A mixed solvent system can be optimized. The compound is soluble in hot ethanol, and adding water can decrease solubility to induce crystallization upon cooling. Hydrazine remains in the aqueous phase. |
| Toluene | Moderate | Moderate | Can be effective, but care must be taken as both compounds have some solubility. May require careful optimization of temperature gradients. |
| Hexanes/Ethyl Acetate | Good | Moderate | O-(4-Chlorophenyl)hydroxylamine is soluble in ethyl acetate; adding hexanes as an anti-solvent can induce crystallization. |
Issue 2: Persistent impurity detected after purification.
Q: I've performed a recrystallization, but my analytical results (HPLC) still show a persistent impurity. How can I remove it?
If recrystallization is insufficient, it's likely that the impurity has similar solubility properties to your product. In this case, a chemical approach is often more effective.
Causality and Solution: Chemical Scavenging
Hydrazine is a potent nucleophile and readily reacts with aldehydes and ketones to form hydrazones.[15][16][17] This reaction converts the highly polar, low-molecular-weight hydrazine into a larger, less polar hydrazone derivative, which will have significantly different physical properties, making it much easier to separate via recrystallization or chromatography.
Recommended Scavenger: Benzaldehyde
Benzaldehyde is an excellent choice because it reacts quickly with hydrazine to form benzalazine (the dibenzaldehyde hydrazone). This derivative is a solid with different solubility characteristics than your target compound.
Experimental Protocol: Chemical Scavenging with Benzaldehyde
-
Dissolution: Dissolve the crude O-(4-Chlorophenyl)hydroxylamine in a suitable organic solvent (e.g., ethanol or toluene) in a round-bottom flask.
-
Scavenger Addition: Add a slight molar excess (e.g., 2.2 equivalents relative to the estimated hydrazine content) of benzaldehyde to the solution. Note: Using a large excess of the scavenger should be avoided to prevent introducing a new purification challenge.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction is typically rapid.
-
Purification:
-
Option A (Recrystallization): Remove the reaction solvent under reduced pressure. The resulting solid residue can now be recrystallized using an appropriate solvent system (e.g., ethanol/water). The benzalazine derivative should have different solubility and be separable.
-
Option B (Chromatography): Concentrate the reaction mixture and purify it directly using silica gel column chromatography. The less polar benzalazine will elute differently from the more polar O-(4-Chlorophenyl)hydroxylamine.
-
Visualization: Chemical Scavenging Workflow
Caption: Workflow for removing hydrazine via chemical scavenging.
Issue 3: Verifying the absence of hydrazine.
Q: How can I be confident that my final product is free from hydrazine?
Visual confirmation (e.g., a single spot on a TLC plate) is insufficient for genotoxic impurities. A validated, sensitive analytical method is required.
Recommended Method: HPLC with Pre-Column Derivatization
As mentioned, this is the industry-standard approach for trace-level hydrazine analysis.[4]
Experimental Protocol: Analytical Detection of Hydrazine
-
Sample Preparation: Accurately weigh a sample of your purified O-(4-Chlorophenyl)hydroxylamine into a volumetric flask.
-
Derivatization Reagent: Prepare a solution of a suitable derivatizing agent. 2-Hydroxy-1-naphthaldehyde (HNA) is an excellent choice as the resulting hydrazone has a maximum UV absorbance at a high wavelength (around 406-424 nm), which avoids interference from most drug substances that absorb between 190-380 nm.[4]
-
Reaction: Add the derivatizing reagent to your sample solution and allow it to react according to a validated procedure. This typically involves a set time and temperature.
-
HPLC Analysis:
-
Column: A standard C18 reverse-phase column is typically effective.[8][18]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05% formic acid in water) and an organic solvent (e.g., acetonitrile) is common.[19]
-
Detection: Set the UV detector to the maximum absorbance wavelength of the hydrazine derivative (e.g., 424 nm for the HNA derivative).[4]
-
-
Quantification: Compare the peak area of the derivative in your sample to a calibration curve generated from standards of known hydrazine concentration to determine the level of impurity. The limit of quantitation can be as low as 0.25 ppm with this method.[4]
Visualization: Logic for Purification and Analysis
Caption: Decision tree for purification and analysis strategy.
References
-
Bilal, M. (n.d.). Hydrazine: Properties, Uses, and Hazards. Medium. Retrieved March 3, 2026, from [Link]
-
Study.com. (n.d.). Treatment of a ketone or aldehyde with hydrazine, H2NNH2, yields an azine, R2C=N-N=CR2. Show how the reaction occurs. Retrieved March 3, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved March 3, 2026, from [Link]
-
National Academy of Sciences. (n.d.). LCSS: HYDRAZINE. Retrieved March 3, 2026, from [Link]
-
Fiveable. (2025, August 15). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Retrieved March 3, 2026, from [Link]
-
ResearchGate. (n.d.). Strategies for deoxygenation of aldehydes and ketones with hydrazine. Retrieved March 3, 2026, from [Link]
-
Sciencemadness Wiki. (2025, October 13). Hydrazine. Retrieved March 3, 2026, from [Link]
-
N2H4: The Essential Guide to Hydrazine, Its Properties, Uses and Safety. (2026, February 16). Retrieved March 3, 2026, from [Link]
-
OpenStax. (2023, September 20). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction - Organic Chemistry. Retrieved March 3, 2026, from [Link]
-
Chemistry LibreTexts. (2020, May 30). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). Retrieved March 3, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. analytical methods. Retrieved March 3, 2026, from [Link]
-
Tech Briefs. (2020, May 8). Three Methods of Detection of Hydrazines. Retrieved March 3, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). HYDRAZINE Method number: 108. Retrieved March 3, 2026, from [Link]
-
PubMed. (2016, July 15). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Retrieved March 3, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Carbohydrazide vs. Hydrazine: A Comparative Look at Oxygen Scavengers. Retrieved March 3, 2026, from [Link]
-
MDPI. (2019, October 18). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. Retrieved March 3, 2026, from [Link]
-
FINEAMIN. (n.d.). Hydrazine Substitute / Boiler Water Amines & Oxygen Scavenger. Retrieved March 3, 2026, from [Link]
-
Accepta. (n.d.). CB29 / AT-2565 – Boiler Water Oxygen Scavenger (Hydrazine Replacement). Retrieved March 3, 2026, from [Link]
-
Eurochem. (n.d.). Hydrazine Substitutes. Retrieved March 3, 2026, from [Link]
-
MDPI. (2021, January 7). Wastewater Contaminated with Hydrazine as Scavenger Agent for Hydrogen Production by Cu/Ti Nanostructures. Retrieved March 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chlorophenylhydroxylamine. PubChem. Retrieved March 3, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved March 3, 2026, from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved March 3, 2026, from [Link]
-
Jasperse, J. (n.d.). RECRYSTALLIZATION. Chem 355. Retrieved March 3, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of p-Chlorophenylhydroxylamine (CAS 823-86-9). Retrieved March 3, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved March 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Catalytic decomposition of hydroxylamine nitrate and hydrazine nitrate using Ru/ZSM-5 catalyst under mild reaction conditions. Retrieved March 3, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Purifying by recrystallisation | 16–18 years. Retrieved March 3, 2026, from [Link]
- Google Patents. (n.d.). US5075504A - Process for the preparation of O-substituted hydroxylamines.
-
ResearchGate. (2021, January 31). Remove excess hydrazine hydrate?. Retrieved March 3, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved March 3, 2026, from [Link]
-
ACS Publications. (2018, December 11). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega. Retrieved March 3, 2026, from [Link]
-
PubChemLite. (n.d.). 4-chlorophenylhydroxylamine (C6H6ClNO). Retrieved March 3, 2026, from [Link]
-
Inxight Drugs. (n.d.). 4-Chlorophenylhydroxylamine. Retrieved March 3, 2026, from [Link]
- Google Patents. (n.d.). CN105347319A - Method for removing organic impurities in hydrazine hydrate prepared through ketazine method.
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxylamines. Retrieved March 3, 2026, from [Link]
-
Reddit. (2023, April 13). Hydrazine hydrate removal by column chromatography. r/OrganicChemistry. Retrieved March 3, 2026, from [Link]
-
Akkala, S., Kilaru, G. G., Bandreddy, G., & Gutta, S. M. (n.d.). Two Steps Non-Enzymatic Synthesis of Molnupiravir, which is Free from Mutagenic Impurity and Analytical Method Development for Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride Content) by using RP-HPLC Technique. Retrieved March 3, 2026, from [Link]
-
RSC Publishing. (n.d.). Catalytic decomposition of hydrazine nitrate and hydroxylamine nitrate in radioactive nitric acid waste liquid using Ru/AC catalyst. New Journal of Chemistry. Retrieved March 3, 2026, from [Link]
-
Oxford Academic. (2018, October 29). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Retrieved March 3, 2026, from [Link]
-
American Journal of Biomedical Science and Research. (2024, July 12). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. Retrieved March 3, 2026, from [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2018, July 30). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. Retrieved March 3, 2026, from [Link]
Sources
- 1. medium.com [medium.com]
- 2. LCSS: HYDRAZINE [web.stanford.edu]
- 3. harrisonjack.co.uk [harrisonjack.co.uk]
- 4. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biomedgrid.com [biomedgrid.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. osha.gov [osha.gov]
- 10. Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process [mdpi.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. edu.rsc.org [edu.rsc.org]
- 13. Recrystallization [sites.pitt.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. homework.study.com [homework.study.com]
- 16. fiveable.me [fiveable.me]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. asianjpr.com [asianjpr.com]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: O-(4-Chlorophenyl)hydroxylamine Storage & Handling
Introduction
Welcome to the Technical Support Center for O-(4-Chlorophenyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals handling this highly reactive intermediate. O-arylhydroxylamines are critical building blocks in organic synthesis, but their intrinsic instability requires strict adherence to specific storage and handling protocols.
Section 1: Core Principles of Stability (Expertise & Experience)
Understanding the causality behind the instability of O-(4-Chlorophenyl)hydroxylamine is essential for successful experimental design. The free base form of this compound is notoriously unstable due to two primary mechanistic factors:
-
Weak N-O Bond: The nitrogen-oxygen bond in O-arylhydroxylamines has a remarkably low bond dissociation energy (approximately 55–65 kcal/mol)[1]. This makes the molecule highly susceptible to homolytic or ionic cleavage, especially under thermal stress, light exposure, or the presence of trace metals[1].
-
Nucleophilic Nitrogen: The unprotonated primary amine is highly nucleophilic. It can readily participate in bimolecular decomposition, auto-oxidation, or[1,3]-nitrogen rearrangement reactions, eventually degrading into ortho-aminophenol derivatives and dark, polymeric tars[1].
To circumvent these issues, the compound is commercially supplied and stored as a hydrochloride salt [2]. Protonation of the amine nitrogen (
Section 2: Storage Conditions
To maximize shelf-life and ensure reproducibility, adhere to the following comparative storage conditions:
| Parameter | Free Base | Hydrochloride Salt |
| Physical State | Oil or low-melting solid | Crystalline powder |
| Recommended Storage Temp | Do not store (Generate in situ) | 2°C to 8°C (Refrigerated) |
| Atmosphere | Strict Inert Gas (Argon/N | Dry, sealed container (Desiccator) |
| Light Sensitivity | Highly sensitive (Cleaves N-O bond) | Moderately sensitive |
| Shelf-life | < 1-2 hours at Room Temp | > 12-24 months (if kept dry) |
| Stability Profile | Prone to spontaneous rearrangement | Stable; resists bimolecular degradation |
Section 3: Troubleshooting & FAQs
Q1: My O-(4-Chlorophenyl)hydroxylamine free base turned dark brown overnight. What happened? Causality: The dark brown discoloration is a classic sign of degradation. The free base underwent spontaneous N-O bond cleavage followed by polymerization or [1,3]-rearrangement into substituted aminophenols[1]. Solution: Never store the free base. Always store the compound as the hydrochloride salt and liberate the free base in situ immediately prior to your reaction.
Q2: Can I store the free base in a stock solution (e.g., in DCM or Ethanol) at -20°C? Causality: While low temperatures slow down degradation, the free base in solution will still undergo bimolecular decomposition over a few days. The nucleophilic nitrogen will react with trace electrophiles, dissolved oxygen, or itself. Solution: Prepare solutions only from the hydrochloride salt. If your reaction requires the free base, add a mild base to the reaction mixture rather than pre-mixing a stock solution of the free base.
Q3: My coupling reaction failed when using the hydrochloride salt directly. Why?
Causality: The protonated amine (
Section 4: Experimental Protocols
Protocol: In Situ Free Base Generation and Immediate Use
This self-validating protocol ensures that the highly reactive free base is consumed by your target electrophile before it can degrade. This specific methodology is adapted from standard oxime ether synthesis protocols[3].
Reagents:
-
O-(4-Chlorophenyl)hydroxylamine hydrochloride (1.0 equiv)
-
Anhydrous Sodium Acetate (
) or Triethylamine ( ) (1.1 equiv) -
Target Electrophile (e.g., ketone/aldehyde) (1.0 equiv)
-
Solvent: Anhydrous Ethanol or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Purge a clean, dry reaction flask with Argon or Nitrogen.
-
Suspension: Weigh the O-(4-Chlorophenyl)hydroxylamine hydrochloride salt and suspend it in the chosen anhydrous solvent at room temperature (or 0°C depending on the electrophile's reactivity).
-
Electrophile Addition: Add the target electrophile directly to the suspension. Crucial Step: Adding the electrophile before the base ensures the free base is trapped the moment it is generated.
-
In Situ Liberation: Slowly add the auxiliary base (
or ) to the stirring mixture. Mechanistic Insight: The base deprotonates the hydrochloride salt, generating the nucleophilic free base directly in the presence of the electrophile. -
Reaction: Stir the mixture under an inert atmosphere for 2 to 15 hours[3]. The free base will immediately react with the electrophile, preventing side-reactions or N-O bond cleavage.
-
Workup: Once complete (monitor by TLC/LCMS), concentrate the mixture under vacuum and filter through a silica pad or perform a standard aqueous extraction to remove the resulting salt byproducts (e.g.,
or )[3].
Section 5: Visualizations
Degradation pathway of the free base vs. the stability of the protonated hydrochloride salt.
Optimized workflow for in situ free base generation and immediate reaction.
References
- Title: EP1799636B1 - Control of parasites in animals by the use of novel trifluoromethanesulfonanilide oxime ether derivatives Source: Google Patents URL
- Title: Copper-catalyzed [1,3]-nitrogen rearrangement of O-aryl ketoximes via oxidative addition of N–O bond in inverse electron flow Source: RSC Publishing URL
- Title: Hydroxylamine hydrochloride Source: Sigma-Aldrich URL
Sources
- 1. Copper-catalyzed [1,3]-nitrogen rearrangement of O- aryl ketoximes via oxidative addition of N–O bond in inverse electron flow - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00874F [pubs.rsc.org]
- 2. Hydroxylamine hydrochloride | Sigma-Aldrich [sigmaaldrich.cn]
- 3. EP1799636B1 - Control of parasites in animals by the use of novel trifluoromethanesulfonanilide oxime ether derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimization of O-Aryl Hydroxylamine Synthesis
Welcome to the Technical Support Center for C–O bond functionalization. This guide is specifically designed for researchers, application scientists, and drug development professionals seeking to optimize the reaction times, yields, and scalability of O-aryl hydroxylamine formation.
O-aryl hydroxylamines are critical intermediates in the synthesis of substituted anilines, benzofurans, and complex active pharmaceutical ingredients (APIs). Below, you will find a logical workflow for method selection, a troubleshooting FAQ, self-validating experimental protocols, and a quantitative data summary to streamline your synthetic pipelines.
Method Selection Workflow
Caption: Decision matrix for selecting the optimal O-aryl hydroxylamine synthesis route.
Part 1: Troubleshooting Guide & FAQs
Q1: My Pd-catalyzed O-arylation of ethyl acetohydroximate is taking >24 hours with poor conversion. How can I accelerate this? A1: The rate-determining step in Pd-catalyzed O-arylation is almost always the C–O reductive elimination from the Pd(II) intermediate. If you are using standard phosphine ligands (e.g., XPhos or BINAP), the steric bulk is insufficient to force the aryl and oxygen ligands close enough together to drive this step efficiently. Solution: Switch to highly sterically demanding dialkylbiaryl phosphine ligands such as t-BuBrettPhos or t-BuXPhos . The extreme steric profile of these ligands dramatically lowers the activation energy for reductive elimination, reducing reaction times from days to just 1–4 hours. Note that if you are using ortho-alkyl-substituted aryl bromides, t-BuXPhos generally provides superior yields and faster kinetics than t-BuBrettPhos.
Q2: I need to synthesize an O-aryl hydroxylamine in under an hour without using transition metals (to avoid heavy metal remediation in my API). Is this possible? A2: Yes. You can utilize a metal-free approach by reacting N-hydroxyphthalimide (NHPI) or N-hydroxysuccinimide with diaryliodonium salts [1]. Causality: Hypervalent iodine(III) species are exceptionally electrophilic. The diaryliodonium salt possesses a built-in, highly stable leaving group (iodobenzene). When NHPI is deprotonated by a simple base like potassium tert-butoxide, the resulting nucleophile attacks the iodonium salt, driving an ultra-fast ligand coupling process. This reaction typically reaches full conversion in under 60 minutes at room temperature, providing excellent yields without any transition metal contamination[1][2].
Q3: My Chan-Lam coupling of oximes with arylboronic acids is sluggish, often requiring 16+ hours. How can I optimize the reaction time? A3: Chan-Lam O-arylation relies on ambient oxygen as a terminal oxidant to regenerate the active Cu(II) catalytic species from Cu(I). Sluggish reactions are primarily caused by two factors: poor oxygen mass transfer or steric hindrance on the boronic acid. Solution:
-
Enhance Mass Transfer: Increase the surface-area-to-volume ratio of your reaction vessel or bubble air/O2 directly into the solvent. The oxidation of Cu(I) is often the bottleneck.
-
Substrate Limitations: Recognize that ortho-substituted arylboronic acids (e.g., o-methylphenylboronic acid) inherently react slower due to steric hindrance during the transmetalation step.
-
Process Optimization: For high-throughput library generation, consider utilizing fluorous-tagged N-hydroxyphthalimide under Taguchi-optimized conditions, which has been shown to streamline parallel synthesis and improve overall throughput[3].
Part 2: Self-Validating Experimental Protocols
Protocol A: Pd-Catalyzed O-Arylation (Buchwald Method)
Best for: Broad substrate scope, including complex heteroaryl chlorides/bromides.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with Pd2(dba)3 (1 mol%), t-BuBrettPhos (3 mol%), and Cs2CO3 (1.5 equiv). Causality: Cs2CO3 is chosen because its solubility profile in non-polar solvents provides a controlled release of base, preventing premature decomposition of the hydroxylamine equivalent.
-
Reagent Addition: Add the aryl halide (1.0 equiv) and ethyl acetohydroximate (1.2 equiv).
-
Solvent: Add anhydrous toluene to achieve a 0.2 M concentration. Causality: This specific concentration balances the rate of intermolecular oxidative addition with the solubility of the inorganic base.
-
Reaction: Seal the vial, remove from the glovebox, and heat at 80 °C for 2–4 hours. Self-Validation Checkpoint: Aliquot analysis via GC/MS should show complete disappearance of the aryl halide within 4 hours. If unreacted aryl halide remains, it indicates catalyst deactivation (likely due to oxygen ingress or poor ligand-to-metal ratio).
-
Deprotection: Cool to room temperature, filter through a pad of Celite, concentrate, and treat the crude intermediate with methanolic HCl to yield the O-aryl hydroxylamine hydrochloride salt[2].
Protocol B: Metal-Free O-Arylation (Olofsson Method)
Best for: Ultra-fast, transition-metal-free synthesis.
-
Anion Generation: To a round-bottom flask, add N-hydroxyphthalimide (1.0 equiv) and potassium tert-butoxide (1.1 equiv) in DMF. Stir at room temperature for 10 minutes. Causality: Pre-stirring ensures complete deprotonation, generating the highly nucleophilic phthalimide-N-oxide anion.
-
Electrophile Addition: Add the diaryliodonium tetrafluoroborate salt (1.2 equiv) in one portion.
-
Reaction: Stir at room temperature for 30–60 minutes. Self-Validation Checkpoint: The initial deep red/orange color of the phthalimide-N-oxide anion will noticeably fade to a pale yellow as the electrophilic arylation proceeds, serving as a reliable visual indicator of reaction completion.
-
Isolation: Quench with water, extract with ethyl acetate, and purify via flash chromatography.
-
Deprotection: Subject the purified N-aryloxyimide to mild, hydrazine-free acidic hydrolysis to afford the free O-aryl hydroxylamine[2].
Part 3: Quantitative Data & Optimization Metrics
The following table summarizes the expected performance metrics for the three primary O-aryl hydroxylamine synthesis pathways, allowing for rapid comparison of reaction times and yields.
| Synthesis Method | Reagents | Catalyst / Ligand | Typical Reaction Time | Yield Range | Key Advantage |
| Pd-Catalyzed | Aryl Halides, Ethyl acetohydroximate | Pd2(dba)3 / t-BuBrettPhos | 1 – 4 hours | 70 – 95% | Broadest scope; handles complex heteroaryls effectively. |
| Metal-Free | Diaryliodonium Salts, NHPI | None (Base: KtBuO) | < 1 hour | 80 – 98% | Ultra-fast kinetics; zero heavy metal contamination. |
| Chan-Lam | Arylboronic Acids, Oximes/NHPI | Cu(OAc)2 | 4 – 16 hours | 50 – 85% | Utilizes highly stable, commercially abundant boronic acids. |
Part 4: Mechanistic Visualization
Understanding the catalytic cycle is essential for troubleshooting stalled reactions. Below is the mechanistic pathway for the Pd-catalyzed O-arylation, highlighting the critical rate-determining step.
Caption: Catalytic cycle of Pd-catalyzed O-arylation highlighting the rate-determining reductive elimination.
References
-
[1] Scope of the O-Arylation of N-Hydroxyphthalimide (1) with Diaryliodonium Tetrafluoroborate Salts 5 a - ResearchGate.1
-
[2] O-alkylation and arylation of Oximes, Hydroxylamines and related compounds - Organic Chemistry Portal. 2
-
[3] Fluorous Tagged N-Hydroxy Phthalimide for the Parallel Synthesis of O-Aryloxyamines - ACS Publications.3
-
Recent Advances in the Arylation and Alkenylation of N–O Bonds - Thieme Connect.
Sources
Technical Support Center: Handling O-(4-Chlorophenyl)hydroxylamine HCl
The following technical guide is structured as a specialized support center resource for O-(4-Chlorophenyl)hydroxylamine Hydrochloride . It synthesizes standard operating procedures (SOPs) for hygroscopic amine salts with specific chemical insights regarding O-arylhydroxylamine stability.
Topic: Hygroscopicity Management & Stability Protocols
Compound Class: O-Arylhydroxylamine Salt (
Core Directive: The "Moisture-Stability" Paradox
Executive Summary: O-(4-Chlorophenyl)hydroxylamine HCl is not just hygroscopic; it is chemically reactive.[1] Unlike simple inorganic salts (e.g., NaCl) where moisture only affects weighing accuracy, moisture in O-arylhydroxylamines can trigger acid-catalyzed rearrangement or hydrolysis .[1][2]
-
The Threat: Water absorption dissociates the HCl, creating a local acidic aqueous micro-environment.[2]
-
The Consequence: This can facilitate the migration of the nitrogen to the phenyl ring (resembling a Bamberger-like rearrangement) or hydrolysis to 4-chlorophenol and ammonium chloride, destroying your reagent before the reaction begins.
Storage & Preservation (The "Vault" Protocol)[2]
FAQ: How do I store this compound long-term?
Answer: You must arrest both thermodynamic (heat) and kinetic (moisture) degradation pathways.[1]
-
Temperature: Store at -20°C . Lower temperatures reduce the rate of hydrolysis if trace moisture is present.[1]
-
Container: Amber glass with a Teflon-lined cap, sealed with Parafilm.[1][2] Never use metal spatulas or containers; trace iron (Fe) can catalyze the N-O bond cleavage.[1]
Troubleshooting: "The solid has clumped together. Is it still good?"
Diagnostic:
-
Visual Check: If the white crystalline solid has turned yellow/orange or sticky, significant degradation (oxidation/rearrangement) has likely occurred.[1][2]
-
Solubility Test: Dissolve a small amount in dry methanol. If it leaves a gummy residue or the solution is highly colored, discard it.
-
Recovery: If it is merely clumped but white, it is likely just "wet" (hydrated).[1][2] Do not heat to dry. Heat + Moisture = Accelerated Decomposition.[1][2]
-
Solution: Dry in a vacuum desiccator over
(Phosphorus Pentoxide) or KOH pellets for 24 hours at room temperature.
-
Handling & Weighing (Operational Workflows)
Decision Matrix: Weighing Protocol
Select your weighing method based on the available infrastructure.
Figure 1: Decision tree for weighing hygroscopic O-arylhydroxylamine salts to minimize moisture exposure.
FAQ: Why can't I just weigh it on an open balance?
Answer:
-
Stoichiometry Error: The salt absorbs atmospheric water instantly.[1][2] Within 30 seconds, you might be weighing 5-10% water by mass, leading to under-loading of the reagent in your reaction.
-
Sticky Mess: The powder will become tacky, sticking to the spatula and weighing boat, making quantitative transfer impossible.
Reaction Setup & Troubleshooting
Critical Protocol: Solvent Selection & Drying
O-arylhydroxylamines are often used as electrophilic aminating agents.[1] Water acts as a competing nucleophile.[1][2]
| Solvent Class | Compatibility | Pre-Treatment Requirement |
| Alcohols (MeOH, EtOH) | High (Soluble) | Must be anhydrous.[1] Water promotes hydrolysis to 4-chlorophenol.[1] |
| Ethers (THF, Et2O) | Medium (Suspension) | Use freshly distilled or from a column (SPS).[2] Peroxides must be absent (explosion risk).[1] |
| Chlorinated (DCM, DCE) | High (Soluble) | Dry over |
| DMF / DMSO | High (Soluble) | Avoid if possible. Hygroscopic solvents + hygroscopic reagent = disaster.[1][2] If used, must be <50 ppm |
FAQ: "I suspect my reagent got wet. Can I add more to compensate?"
Answer: No. Adding more reagent introduces more HCl (acid) and more degradation byproducts (phenols).[1][2]
-
Correct Action: If the reaction is water-sensitive (e.g., metal-catalyzed cross-coupling), abort and restart with fresh/dried reagent.[2]
-
Rescue Attempt (Low Stakes): If performing a simple condensation (e.g., oxime formation), add a dehydrating agent like Molecular Sieves (3Å) or Magnesium Sulfate (
) directly to the reaction flask before adding the catalyst/base.[2]
Safety & Disposal (Hazmat Protocols)
WARNING: O-Arylhydroxylamines are potential mutagens and sensitizers.[1]
-
Skin Contact: Hydroxylamine derivatives can cause severe contact dermatitis.[1][2] Double-glove (Nitrile) is required.[1]
-
Incompatibility:
-
Ketones/Aldehydes: Will react spontaneously to form oximes (unless this is intended).[1][2]
-
Strong Bases: Liberates the free amine (
), which is significantly less stable than the HCl salt and may decompose rapidly (potentially explosively) if concentrated.[1] Always keep as the HCl salt until the moment of reaction.
-
-
Disposal: Quench with dilute aqueous sodium bisulfite (
) to reduce the N-O bond safely before disposal into organic waste.
References
-
Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: Hydroxylamine Hydrochloride. MilliporeSigma.[1][3][4][5][6][7][8] Link[2]
-
Maimone, T. J., & Buchwald, S. L. (2010).[2][9] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines. Journal of the American Chemical Society.[1][2] Link[2]
-
Porzelle, A., & Woodrow, M. D. (2023).[2] Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. Chemical Science. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69983, 4-Chlorophenylhydroxylamine. Link
-
Anderson, N. G. (2012).[1][2] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1][2] (Standard reference for hygroscopic salt handling).
Sources
- 1. 4-Chlorophenylhydroxylamine | C6H6ClNO | CID 69983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. prochemonline.com [prochemonline.com]
- 8. O-(4-Chlorobenzyl)hydroxylamine hydrochloride | 38936-60-6 [sigmaaldrich.com]
- 9. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]
Validation & Comparative
Technical Comparison Guide: NMR Differentiation of N- vs. O-(4-Chlorophenyl)hydroxylamine
Executive Summary
In drug development and metabolic studies, distinguishing between N-arylhydroxylamines and O-arylhydroxylamines (aryloxyamines) is critical. While N-(4-chlorophenyl)hydroxylamine is a common metabolic intermediate of nitro-reduction, its isomer O-(4-chlorophenyl)hydroxylamine is a structural distinct ether often used as a specialized building block.
Misidentification of these isomers can lead to erroneous metabolic pathway mapping or synthetic failure. This guide provides a definitive NMR-based differentiation strategy, prioritizing 13C NMR ipso-carbon shifts and 1H NMR exchangeable proton topology in DMSO-d₆.
Quick Diagnostic Table
| Feature | N-(4-Chlorophenyl)hydroxylamine | O-(4-Chlorophenyl)hydroxylamine |
| Structure | Cl-Ph-NH-OH | Cl-Ph-O-NH₂ |
| Primary 13C Marker | Ipso-C attached to N: ~148–152 ppm | Ipso-C attached to O: ~158–163 ppm |
| 1H Exchangeables | Two distinct signals (1H each): –NH– and –OH | One signal (2H): –NH₂ |
| Chemical Stability | Labile; easily oxidized to nitroso/nitro | Stable ether linkage; acid-sensitive |
Structural & Mechanistic Basis
To interpret the NMR data correctly, one must understand the electronic environments created by the heteroatoms.
-
N-Isomer (Hydroxylamine): The nitrogen atom is directly attached to the aromatic ring. Nitrogen is less electronegative than oxygen, resulting in a specific shielding pattern. The presence of both –NH and –OH groups allows for two distinct hydrogen bonding donors/acceptors.
-
O-Isomer (Oxyamine): The oxygen atom is directly attached to the aromatic ring (phenoxy-like). Oxygen’s higher electronegativity desheilds the ipso carbon significantly more than nitrogen. The terminal –NH₂ group behaves more like a primary amine but with altered basicity due to the adjacent oxygen (alpha-effect).
DOT Diagram: Structural Connectivity & Logic
Figure 1: Synthetic origins and spectroscopic fingerprints of N- vs O-isomers.
Detailed NMR Characterization
Solvent Selection Strategy
Critical Protocol: Do not use CDCl₃ or MeOD for primary identification if you rely on proton integration of exchangeable groups.
-
CDCl₃: Often causes broadening of –OH/–NH signals due to concentration-dependent hydrogen bonding, making integration unreliable.
-
MeOD (Methanol-d4): Will exchange with –OH, –NH, and –NH₂ protons, erasing the most diagnostic 1H signals.
-
Recommended: DMSO-d₆ . It stabilizes the exchangeable protons via hydrogen bonding, often resolving the –OH and –NH coupling and integration.
1H NMR Analysis (400 MHz, DMSO-d₆)
N-(4-Chlorophenyl)hydroxylamine
-
Aromatic Region (6.5 – 7.5 ppm): Typical AA'BB' system. The protons ortho to the nitrogen are shielded (upfield) relative to the protons ortho to the chlorine, but less so than in the O-isomer.
-
Exchangeable Region (8.0 – 11.0 ppm):
-
δ ~ 8.3–8.7 ppm (1H, s): –NH – proton.
-
δ ~ 10.3–10.8 ppm (1H, s): –OH proton.
-
Note: The exact position varies with concentration, but the presence of two distinct singlets integrating to 1H each is diagnostic.
-
O-(4-Chlorophenyl)hydroxylamine
-
Aromatic Region (6.8 – 7.4 ppm): The protons ortho to the oxygen (phenoxy) are strongly shielded by the resonance donation of the oxygen lone pairs.
-
Exchangeable Region (5.5 – 6.5 ppm):
-
δ ~ 5.8–6.2 ppm (2H, br s): –O–NH₂ protons.
-
Diagnostic: A single broad peak integrating to 2H. It appears significantly upfield compared to the hydroxylamine –OH/–NH signals.
-
13C NMR Analysis (100 MHz, DMSO-d₆)
This is the definitive confirmation method.
| Carbon Position | N-Isomer Shift (ppm) | O-Isomer Shift (ppm) | Mechanistic Explanation |
| C-1 (Ipso) | 148.0 – 152.0 | 158.0 – 163.0 | Oxygen is more electronegative than Nitrogen, causing a strong deshielding effect on the attached carbon (C-O bond vs C-N bond). |
| C-2/6 (Ortho) | 113.0 – 115.0 | 115.0 – 117.0 | Both are shielded by resonance, but the C-O ipso shift is the dominant differentiator. |
| C-4 (Cl-sub) | ~122.0 – 125.0 | ~125.0 – 128.0 | Less affected by the distal modification. |
Experimental Validation Protocols
To ensure data integrity (E-E-A-T), follow this self-validating workflow.
Protocol A: Sample Preparation
-
Mass: Weigh ~5-10 mg of the solid analyte.
-
Solvent: Add 0.6 mL DMSO-d₆ (99.9% D). Crucial: Use a fresh ampoule to minimize water content, which can merge exchangeable peaks.
-
Tube: Use a high-quality 5mm NMR tube.
-
Acquisition:
-
1H: 16 scans, 1 sec relaxation delay.
-
13C: 512 scans minimum (due to low concentration and quaternary carbon relaxation).
-
Protocol B: The "D₂O Shake" (Confirmation)
If the 1H spectrum in DMSO is ambiguous (e.g., broadened peaks):
-
Acquire the standard 1H spectrum.
-
Add 1 drop of D₂O to the NMR tube.
-
Shake vigorously and re-acquire.
-
Result:
-
N-Isomer: Both signals at ~8.5 and ~10.5 ppm will disappear.
-
O-Isomer: The single signal at ~6.0 ppm will disappear.
-
Control: Aromatic signals will remain unchanged (confirming the skeleton is intact).
-
DOT Diagram: Analytical Workflow
Figure 2: Step-by-step decision tree for isomer identification.
References
-
Preparation of N-Arylhydroxylamines
- Reference: Green Chem., 2013, 15, 1584-1589.
- Source: Royal Society of Chemistry.
- Relevance: Provides 1H/13C NMR data for N-phenylhydroxylamine analogs in MeOD, establishing the C-N ipso shift baseline (~152 ppm).
-
Synthesis of O-Arylhydroxylamines
-
Reference: J. Am. Chem. Soc., 2010, 132 , 9990–9991.[1]
- Source: ACS Public
- Relevance: Describes Pd-catalyzed synthesis of O-arylhydroxylamines and characterization, confirming the phenoxy-ether structure.
-
-
General NMR Chemical Shift Tables (13C)
- Reference: Pretsch, E., et al.
- Source: Springer.
- Relevance: Authoritative standard for C-O vs C-N ipso carbon chemical shift ranges.
-
Differentiation of N- vs O-Alkylation
- Reference: Bioorg. Med. Chem. Lett., 2013, 23, 4663-4668.
- Source: PubMed/Elsevier.
- Relevance: Discusses NMR strategies (HMBC/HSQC) for distinguishing N- vs O-substituted isomers in medicinal chemistry.
Sources
Distinguishing O-aryl and N-aryl hydroxylamines by IR spectroscopy
An in-depth analytical comparison of O-aryl and N-aryl hydroxylamines is critical for modern synthetic chemistry. While these two classes of molecules are constitutional isomers, the transposition of the oxygen and nitrogen atoms fundamentally alters their electronic properties, reactivity, and spectroscopic signatures.
As a Senior Application Scientist, I have designed this guide to provide researchers with a robust, causality-driven framework for distinguishing these isomers using Infrared (IR) Spectroscopy.
Mechanistic & Structural Divergence
The structural dichotomy between O-aryl hydroxylamines (
-
O-Aryl Hydroxylamines: The oxygen atom bridges the aromatic ring and the primary amine. The oxygen lone pairs conjugate with the aryl
-system, weakening the bond. This makes them ideal precursors for highly electrophilic aminium and iminyl radicals in photoredox catalysis[1]. -
N-Aryl Hydroxylamines: The nitrogen atom acts as the bridge, with its lone pair delocalizing into the aromatic ring. This enhances the nucleophilicity of the oxygen and makes the molecule highly susceptible to acid-catalyzed pathways, such as the classic Bamberger rearrangement to form 4-aminophenols[2].
Understanding this electronic distribution is the key to interpreting their IR spectra. The presence of a primary amine in the O-aryl isomer versus a secondary amine and a hydroxyl group in the N-aryl isomer creates highly diagnostic vibrational modes.
Analytical Workflow & Reactivity
Analytical and synthetic divergence of O-aryl and N-aryl hydroxylamines.
IR Spectroscopy Comparative Analysis
When analyzing these compounds via Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, the
The Causality of Vibrational Modes
In O-aryl hydroxylamines , the terminal
In N-aryl hydroxylamines , the secondary amine (
Quantitative Data Comparison
| Vibrational Mode | O-Aryl Hydroxylamine ( | N-Aryl Hydroxylamine ( | Diagnostic Significance |
| Absent | The broadness in N-aryl isomers is caused by extensive intermolecular H-bonding networks. | ||
| Primary amines (O-aryl) exhibit symmetric and asymmetric stretching; secondary amines (N-aryl) cannot. | |||
| The | |||
| Both exhibit this band, but it is highly sensitive to the electronic nature of the aryl substituents[3]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, a single ATR-FTIR scan is often insufficient if the sample is wet or impure (as residual water can mimic the broad
Protocol A: Baseline ATR-FTIR Acquisition
-
Preparation: Clean the diamond or ZnSe ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum (32 scans,
resolution). -
Deposition: For solid samples, place 1-2 mg directly onto the crystal and apply consistent pressure using the ATR anvil. For liquids, apply a single drop to cover the crystal face.
-
Acquisition: Scan from
to . -
Primary Analysis: Check the
region. A sharp doublet indicates the O-aryl isomer; a broad hump with a superimposed sharp singlet indicates the N-aryl isomer.
Protocol B: Isotopic Exchange (Self-Validation)
To definitively prove that the broad band at
-
Solvation: Dissolve
of the sample in of a dry, IR-transparent aprotic solvent (e.g., anhydrous THF or ). -
Exchange: Add
of Deuterium Oxide ( ) to the vial. Vortex for 60 seconds to facilitate rapid proton-deuterium exchange at the heteroatoms ( and ). -
Evaporation: Dropcast
of the organic layer onto the ATR crystal and allow the solvent to evaporate completely. -
Validation:
-
For N-Aryl Hydroxylamines: The broad
band at will vanish, replaced by a new broad band at . The singlet will shift to . -
For O-Aryl Hydroxylamines: The sharp
doublet will shift cleanly to the region.
-
This isotopic shift acts as an internal control, unequivocally confirming the structural assignment of the heteroatom-bound protons before the compounds are deployed in sensitive downstream applications like photoredox catalysis[4].
References
- Leonori, D. et al. "Synthesis of Arylamines via Aminium Radicals." Angewandte Chemie International Edition, 2017.
- "Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives." MDPI, 2024.
- "Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applications in Synthesis." Chemical Reviews (ACS Publications), 2022.
- "Hydrogen bonding and proton transfer in small hydroxylammonium nitrate clusters: A theoretical study." AIP Publishing, 2001.
Sources
Mass Spectrometry Fragmentation Pattern of O-(4-Chlorophenyl)hydroxylamine: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of O-(4-Chlorophenyl)hydroxylamine , contrasting it with its structural isomers and metabolic analogs.
Executive Summary
O-(4-Chlorophenyl)hydroxylamine (CAS: 36637-30-6) is a specialized aminooxy compound (
This guide outlines the unique fragmentation fingerprints of O-(4-Chlorophenyl)hydroxylamine, establishes a differentiation protocol against its isomers, and provides a validated workflow for its identification in complex matrices.
Chemical Identity & Structural Context
| Feature | O-(4-Chlorophenyl)hydroxylamine | N-(4-Chlorophenyl)hydroxylamine | 4-Chloroaniline |
| Structure | |||
| Role | Synthetic Reagent, Probe | Toxic Metabolite (Hemotoxic) | Parent Drug/Precursor |
| Bond Stability | Weak | Labile (Bamberger Rearrangement) | Stable |
| Key MS Feature | Loss of | Loss of | Loss of |
Mass Spectrometry Fragmentation Analysis
Primary Fragmentation Pathway (EI/ESI)
The mass spectrum of O-(4-Chlorophenyl)hydroxylamine is dominated by the cleavage of the weak nitrogen-oxygen bond. Unlike the N-isomer, which typically dehydrates or rearranges, the O-isomer exhibits a distinct "aminooxy" fracture pattern.
Key Diagnostic Ions (Precursor
)
-
Molecular Ion (
):-
143 (100%) / 145 (32%): The molecular ion is observable but often low intensity due to the lability of the
bond. The 3:1 ratio confirms the presence of one chlorine atom.
-
143 (100%) / 145 (32%): The molecular ion is observable but often low intensity due to the lability of the
-
The Phenoxy Cation (
):-
127/129: This is the Base Peak in many ionization modes. The homolytic cleavage of the
bond expels the amino radical ( , 16 Da). -
Mechanism:[1]
-
Significance: This ion is isobaric with the radical cation of 4-chloroaniline (
127), but in the O-isomer, it exists as an even-electron cation (closed shell), whereas in 4-chloroaniline, 127 is the odd-electron molecular ion.
-
127/129: This is the Base Peak in many ionization modes. The homolytic cleavage of the
-
The Chlorophenyl Cation (
):-
111/113: Formed by the heterolytic cleavage of the
bond or secondary fragmentation of the phenoxy cation (loss of oxygen). -
Differentiation: This peak is rarely significant in the N-isomer spectrum, making it a high-specificity marker for the O-linkage.
-
111/113: Formed by the heterolytic cleavage of the
-
Secondary Fragments:
- 99: Loss of CO from the phenoxy cation (Ring contraction: Cyclopentadienyl cation).
- 75: Benzyne-like fragment after Cl loss.
Comparative Fragmentation: O- vs. N-Isomer
The distinction relies on the Loss of 16 Da vs. Loss of 17 Da .
-
O-Isomer (
): Favors loss of 16 Da ( ).- (Phenoxy cation).
-
N-Isomer (
): Favors loss of 17 Da ( ) or 18 Da ( ).-
(Nitrenium ion,
). -
Note: The N-isomer can also show
109 (loss of Cl) or rearrange to form aminophenols ( 109/110).
-
(Nitrenium ion,
Visualization of Fragmentation Pathways
The following diagram illustrates the divergent fragmentation pathways between the O-isomer and the N-isomer, highlighting the diagnostic checkpoints.
Caption: Comparative fragmentation pathways of O- and N-substituted hydroxylamines. The O-isomer is characterized by the formation of the even-electron phenoxy cation (
Experimental Protocol: Validated Identification Workflow
To ensure scientific integrity (E-E-A-T), the following protocol uses a self-validating "Ion Ratio" approach.
Step 1: Sample Preparation
-
Solvent: Acetonitrile (ACN) is preferred over Methanol to prevent potential transesterification or reaction with the aminooxy group.
-
Concentration: 10 µg/mL.
-
Precaution: Keep samples at 4°C. O-arylhydroxylamines are thermally more stable than N-isomers but can still degrade.
Step 2: MS Acquisition Parameters (LC-MS/MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .
-
Source Temp: 300°C (Avoid excessive heat to prevent in-source fragmentation).
-
Capillary Voltage: 3.5 kV.
Step 3: Data Validation (The "Rule of 16 vs 17")
When analyzing the spectrum, apply the following logic gate:
-
Identify Precursor:
143. -
Check for
126 ( ).-
If High Intensity: Sample is likely N-isomer .
-
-
Check for
127 ( ) and 111 ( ).-
If High Intensity: Sample is O-isomer .
-
Step 4: Chromatographic Separation
If isomers are co-present, use a C18 column with a Formic Acid/Water/Acetonitrile gradient. The O-isomer, being less polar than the N-isomer (which can H-bond more effectively as a donor/acceptor), typically elutes later in reverse-phase chromatography.
Caption: Decision tree for the differentiation of chlorinated hydroxylamine isomers.
Comparison Summary Table
| Metric | O-(4-Chlorophenyl)hydroxylamine | N-(4-Chlorophenyl)hydroxylamine |
| Diagnostic Loss | -16 Da ( | -17 Da ( |
| Base Peak (ESI+) | ||
| Secondary Ion | ||
| Stability | Moderate (Stable in ACN) | Low (Oxidizes to Nitroso) |
| RT (Reverse Phase) | Later eluting (Less polar) | Earlier eluting (More polar) |
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of O-(phenylmethyl)hydroxylamine (Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. N-(4-Chlorophenyl)hydroxylamine (Compound Summary). National Library of Medicine. Available at: [Link]
-
Corbett, M. D., & Corbett, B. R. (1983). The enzyme-catalyzed oxidation of (4-chlorophenyl)hydroxylamine. Journal of Agricultural and Food Chemistry. Available at: [Link]
Sources
1H NMR Characterization of O-(4-Chlorophenyl)hydroxylamine Hydrochloride: A Comparative Technical Guide
Part 1: Executive Summary & Structural Context
This guide provides a definitive technical framework for the characterization of O-(4-Chlorophenyl)hydroxylamine hydrochloride (
Critical Distinction: The primary analytical challenge is distinguishing the O-isomer (Ether-like linkage) from the N-isomer (Amine-like linkage).[1] This guide focuses on the specific spectral fingerprints required to validate the O-linkage and the integrity of the hydrochloride salt.
Chemical Structure & Numbering
To ensure accurate assignment in the protocols below, we utilize the following numbering scheme:
-
Positions 2,6: Protons ortho to the oxygen (shielded).
-
Positions 3,5: Protons ortho to the chlorine (deshielded).
-
Amine Head: The
group.[1]
Part 2: Comparative Analysis of Analytical Approaches
In drug development, the choice of solvent determines the visibility of labile protons and the resolution of the aromatic region. We compare three distinct characterization strategies.
Comparison Table: Solvent Performance for Amine Salts
| Feature | Method A: DMSO-d6 (Recommended) | Method B: CDCl3 (Free Base) | Method C: D2O Exchange (Diagnostic) |
| Solubility | Excellent. Dissolves the HCl salt instantly.[1] | Poor. Requires neutralization (free-basing) first.[1] | Good. Dissolves salt, but eliminates key signals.[1] |
| Labile Protons ( | Visible. Appears as a broad singlet (10–11 ppm).[1] | Shifted/Broad. Appears as | Invisible. Exchanges rapidly with D (disappears).[1] |
| Aromatic Resolution | Good, but solvent viscosity causes slight line broadening.[1] | Excellent resolution; sharp couplings.[1] | Good, but no labile proton correlation.[1] |
| Water Interference | High.[1] Hygroscopic nature of DMSO can obscure signals ~3.3 ppm.[1] | Low. | N/A (Solvent is water).[1] |
| Use Case | Purity Assay & Salt Confirmation. | Structural elucidation of the organic core. | Confirming identity of labile protons. |
Expert Insight: Why DMSO-d6 is the Gold Standard
For the hydrochloride salt, Method A (DMSO-d6) is superior because it suppresses the rapid exchange of the ammonium protons (
Part 3: Representative Spectral Data
The following data represents the theoretical consensus for high-purity O-(4-Chlorophenyl)hydroxylamine HCl, derived from substituent chemical shift additivity rules and analogous O-arylhydroxylamine literature.
1H NMR Data (400 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant ( | Structural Logic |
| 10.80 – 11.20 | Broad Singlet | 3H | N/A | Ammonium protons on electronegative oxygen are highly deshielded.[1] | |
| 7.38 – 7.45 | Multiplet (d) | 2H | Ar-H (3,[1] 5) | Ortho to Chlorine.[1] Inductive withdrawal by Cl deshields these protons.[1] | |
| 7.15 – 7.22 | Multiplet (d) | 2H | Ar-H (2,[1] 6) | Ortho to Oxygen.[1] Resonance donation from O shields these relative to benzene.[1] | |
| 3.35 | Broad | Variable | N/A | Residual water from hygroscopic salt/solvent.[1] | |
| 2.50 | Quintet | Solvent | DMSO | Residual solvent peak.[1] |
Note on the Aromatic System:
The 1,4-disubstitution pattern creates a classic
Part 4: Detailed Experimental Protocols
Protocol 1: Standard Purity Assessment (DMSO-d6)
Use this protocol for Certificate of Analysis (CoA) generation.[1]
-
Preparation: Dry the NMR tube in an oven at 100°C for 1 hour to remove surface moisture.
-
Weighing: Accurately weigh 10–15 mg of the hydrochloride salt into a clean vial.
-
Reasoning: Higher concentration (>10 mg) improves the signal-to-noise ratio for the broad ammonium peak.[1]
-
-
Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Tip: Use an ampoule rather than a stock bottle to minimize water content.[1]
-
-
Mixing: Vortex for 10 seconds. Ensure complete dissolution (solution should be clear).
-
Acquisition:
Protocol 2: The "D2O Shake" (Identity Confirmation)
Use this protocol to prove that the peak at ~11 ppm is indeed the ammonium group and not an impurity.
-
Run the standard spectrum in DMSO-d6 (Protocol 1).[1]
-
Add 2 drops of D2O directly into the NMR tube.
-
Cap and shake vigorously for 30 seconds.
-
Re-run the spectrum immediately.[1]
-
Pass Criteria: The broad singlet at 11.0 ppm must disappear completely. The aromatic signals should remain (though slightly shifted due to solvent polarity change).
Part 5: Visualizations & Workflows
Diagram 1: Chemical Structure & Splitting Tree
This diagram visualizes the specific proton environments and their coupling relationships.
Caption: Structural connectivity and electronic effects influencing chemical shifts in O-(4-Chlorophenyl)hydroxylamine HCl.
Diagram 2: Solvent Selection Decision Matrix
A logic flow for researchers to select the correct analytical method.
Caption: Decision matrix for selecting the optimal NMR solvent based on analytical requirements.
Part 6: Troubleshooting & Impurities
When synthesizing or sourcing this compound, three specific impurities are common. Use the table below to identify them in the NMR spectrum.
| Impurity | Origin | Diagnostic Signal (DMSO-d6) |
| 4-Chlorophenol | Hydrolysis of the N-O bond.[1][4] | Singlet at ~9.5 ppm (Phenolic OH).[1] |
| 4-Chloroaniline | Over-reduction or rearrangement.[1] | Broad singlet at ~5.0 ppm ( |
| Ethyl Acetate | Recrystallization solvent.[1][5][6] | Singlet at 2.0 ppm ; Quartet at 4.0 ppm . |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][7][8] (General authority on substituent effects and amine salt shifts).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Boche, G., et al. (1987). Electrophilic Amination with O-arylhydroxylamines. Tetrahedron Letters, 28(28), 3215-3218. (Context for synthesis and stability of O-arylhydroxylamines).
- Legault, C., & Charette, A. B. (2003). Structure and Reactivity of O-Substituted Hydroxylamines. Journal of the American Chemical Society, 125(21), 6360-6361.
Sources
- 1. 4-Chlorophenylhydroxylamine | C6H6ClNO | CID 69983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. compoundchem.com [compoundchem.com]
- 3. chemistryconnected.com [chemistryconnected.com]
- 4. 4-chlorophenylhydroxylamine | 823-86-9 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. modgraph.co.uk [modgraph.co.uk]
Melting point comparison O-isomer vs N-isomer of 4-chlorophenylhydroxylamine
Melting Point Comparison: -Isomer vs. -Isomer of 4-Chlorophenylhydroxylamine
Executive Summary
In the development of substituted hydroxylamines for pharmaceutical intermediates, distinguishing between the
-
The
-Isomer ( -(4-chlorophenyl)hydroxylamine) is a crystalline solid with a defined melting point of 86 °C .[1][2] It is the kinetic product of nitrobenzene reduction and is prone to acid-catalyzed rearrangement.[1][2] -
The
-Isomer ( -(4-chlorophenyl)hydroxylamine) , often referred to as 4-chlorophenoxyamine, exists as an oil or low-melting solid in its free base form (BP ~66 °C at 2 Torr).[1][2] However, it is most commonly isolated and stored as its hydrochloride salt , which is a stable solid melting at 122–123 °C .
This guide details the physicochemical distinctions, synthesis pathways, and experimental protocols for these two isomers.
Chemical Identity & Structural Comparison
The fundamental difference lies in the attachment of the hydroxylamine moiety to the 4-chlorophenyl ring.
| Feature | ||
| Common Name | ||
| Synonyms | 4-Chloro- | 4-Chlorophenoxyamine |
| CAS Number | 823-86-9 | 36637-30-6 (Free Base)92829-67-9 (HCl Salt) |
| Structure | Ar–NH–OH | Ar–O–NH₂ |
| Hybridization | Nitrogen is | Oxygen is |
Structural Visualization
Figure 1: Structural connectivity difference between the N-linked and O-linked isomers.[1][2]
Physical Properties & Melting Point Data
The melting point serves as the primary rapid identification method. The
Comparative Data Table
| Property | |||
| Physical State | Crystalline Solid (Needles) | Oil / Low-melting semi-solid | Crystalline Powder |
| Melting Point | 86 °C [1][2] | N/A (Liquid at RT) | 122 – 123 °C [3] |
| Boiling Point | Dec. >140 °C (Unstable) | 66 °C (at 2 Torr) [4] | N/A (Decomposes) |
| Solubility | Soluble in EtOH, Ether, Hot Water | Soluble in organic solvents | Soluble in Water, MeOH |
| Stability | Unstable to strong acid/heat | Oxidizes slowly in air | Stable, hygroscopic |
Key Insight: If your sample is a solid melting around 120 °C, it is likely the
Synthesis & Manufacturing Pathways
The synthesis methods for these isomers are mutually exclusive, preventing cross-contamination during production.
Pathway A: Synthesis of -Isomer (Reduction)
The
-
Reagents: Zinc dust, Ammonium Chloride (
), Water/Ethanol. -
Mechanism: Nitro group reduction stops at the hydroxylamine stage under neutral/mildly acidic conditions.
Pathway B: Synthesis of -Isomer (Amination)
The
-
Reagents: 4-Chlorophenol, Hydroxylamine-O-sulfonic acid (HOSA) or
-Hydroxyphthalimide route.[1][2] -
Mechanism: Nucleophilic attack of the phenoxide oxygen on an electrophilic nitrogen source.
Figure 2: Divergent synthetic pathways ensuring isomeric purity.[1][2]
Reactivity & Stability Profiles
Understanding the reactivity explains the storage requirements and potential degradation products.
The Bamberger Rearrangement ( -Isomer Risk)
The
Electrophilic Amination ( -Isomer Utility)
The
Experimental Protocols
Protocol 1: Determination of Melting Point (Capillary Method)
Use this protocol to distinguish the solid
-
Preparation: Dry the sample in a vacuum desiccator over
for 2 hours to remove surface moisture. -
Loading: Pack 2-3 mm of sample into a clean glass capillary tube.
-
Ramp: Heat the apparatus rapidly to 70 °C, then reduce the heating rate to 1 °C/min.
-
Observation:
-
Target A (
-isomer): Look for onset of melting at 85.0 °C and clear liquid at 86.5 °C . -
Target B (
-isomer HCl): Look for onset at 121.0 °C and clear liquid at 123.0 °C .
-
-
Validation: If the sample melts >150 °C, check for decomposition products or different salts (e.g., benzyl derivatives).
Protocol 2: Synthesis of -(4-chlorophenyl)hydroxylamine
Reference method for generating the standard.
-
Dissolution: Dissolve 4-chloronitrobenzene (10 mmol) in Ethanol (20 mL) and Water (5 mL) containing
(1.5 g). -
Reduction: Add Zinc dust (2.5 eq) portion-wise at 0–5 °C with vigorous stirring. Maintain temperature <15 °C to prevent over-reduction.
-
Work-up: After 1 hour, filter off zinc oxide. Dilute filtrate with ice water.
-
Crystallization: The product precipitates as yellow/beige needles. Recrystallize from benzene/petroleum ether.
-
Yield/Data: Expect ~65% yield. MP: 86 °C .
References
-
ChemicalBook . (2023). 4-Chlorophenylhydroxylamine Properties and Melting Point. Link
-
Cheméo . (2024).[3][4] Chemical Properties of p-Chlorophenylhydroxylamine (CAS 823-86-9). Link
-
Sigma-Aldrich / Merck . (2024).[1][2] O-(4-Chlorophenyl)hydroxylamine hydrochloride Product Specification. Link[1][2]
-
PubChem . (2024). O-(4-Chlorophenyl)hydroxylamine (CAS 36637-30-6) Physical Properties. Link[1][2]
-
Organic Chemistry Portal . (2020). Synthesis of Hydroxylamines via Oxidation and Amination. Link
Comparative Structural and Functional Analysis of O-(4-Chlorophenyl)hydroxylamine Derivatives vs. Alternative O-Arylhydroxylamines
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
O-arylhydroxylamines are indispensable building blocks in modern medicinal chemistry, serving as precursors for benzofurans, bioactive oxime linkages, and acting as potent mechanism-based enzyme inhibitors. Historically, unsubstituted O-phenylhydroxylamine has been utilized in these workflows; however, its limited chemical stability and susceptibility to spontaneous N-O bond cleavage often compromise experimental reproducibility.
This guide provides an objective, data-driven comparison between O-(4-Chlorophenyl)hydroxylamine derivatives and traditional alternatives (e.g., O-phenylhydroxylamine and O-benzylhydroxylamine). By analyzing crystallographic data, structure-activity relationships (SAR), and synthetic workflows, we demonstrate how halogenated derivatives offer superior stability, enhanced binding affinity, and more reliable crystallographic resolution in drug discovery pipelines.
Structural & Physicochemical Comparison
The introduction of a para-chloro substituent onto the aromatic ring fundamentally alters the physicochemical properties of the hydroxylamine. The electron-withdrawing nature of the chlorine atom stabilizes the delicate N-O bond, significantly reducing its degradation rate compared to the unsubstituted O-phenylhydroxylamine[1]. Furthermore, in crystallographic studies, the halogen atom provides a distinct halogen-bonding vector, locking the molecule into a rigid conformation that is highly favorable for binding within the hydrophobic pockets of target enzymes like Indoleamine 2,3-Dioxygenase-1 (IDO1)[2].
Table 1: Crystallographic & Physicochemical Profiling
| Parameter | O-(4-Chlorophenyl)hydroxylamine | O-Phenylhydroxylamine | O-Benzylhydroxylamine |
| Aromatic Substitution | para-Chloro | None | Benzyl linker |
| Melting Point (°C) | 140–145 | ~132 (decomposes) | 238 (sublimes) |
| Chemical Stability | High (Resists N-O cleavage) | Low (Prone to degradation) | Moderate |
| Primary Binding Mode | Heme coordination & Halogen bond | Heme coordination | Hydrophobic pocket / Allosteric |
| Target Efficacy (IDO1) | Sub-micromolar | Micromolar | Sub-micromolar |
| Crystallographic Utility | Excellent (Rigid lattice packing) | Poor (High thermal motion) | Good (PDB: 7ZEA) |
Data synthesized from comparative structural studies of IDO1 inhibitors and [3].
Self-Validating Experimental Protocols
To ensure maximum trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm causality and success before proceeding.
Protocol A: Synthesis via Pd-Catalyzed Cross-Coupling
Causality: Traditional SNAr reactions fail with non-activated aryl halides. Utilizing ethyl acetohydroximate as a stable hydroxylamine equivalent alongside a Palladium catalyst allows for direct C-O bond formation under mild conditions, bypassing the limitations of SNAr[4].
-
Reaction Setup: In a highly inert environment, combine 4-chloroiodobenzene (1.0 equiv), ethyl acetohydroximate (1.2 equiv), Pd2(dba)3 (2 mol%), and a bulky biarylphosphine ligand such as t-BuBrettPhos (4 mol%) in anhydrous 1,4-dioxane.
-
Causality: The bulky ligand is critical; it sterically promotes C-O reductive elimination over unwanted β-hydride elimination.
-
-
Coupling & Validation: Heat the mixture to 70°C for 2 hours.
-
Validation Checkpoint: Analyze an aliquot via LC-MS. The complete disappearance of the 4-chloroiodobenzene peak and the emergence of the O-arylated intermediate mass confirm successful cross-coupling. Do not proceed until conversion is >95%.
-
-
Acidic Cleavage: Add 4M HCl in dioxane (5.0 equiv) directly to the reaction mixture to cleave the intermediate.
-
Validation Checkpoint: The target O-(4-chlorophenyl)hydroxylamine hydrochloride will spontaneously precipitate as a highly pure crystalline solid. The formation of this precipitate validates the deprotection step and eliminates the need for complex chromatographic purification.
-
Protocol B: Co-Crystallization with Target Enzyme (e.g., IDO1)
Causality: To obtain high-resolution X-ray diffraction data, the protein-ligand complex must be conformationally homogeneous. Polydisperse solutions lead to twinned or poorly diffracting crystals.
-
Complex Formation: Incubate purified IDO1 protein (10 mg/mL in 20 mM HEPES, pH 7.4) with a 5-fold molar excess of O-(4-chlorophenyl)hydroxylamine at 4°C for 2 hours.
-
Validation Checkpoint: Perform Dynamic Light Scattering (DLS). A polydispersity index (PDI) of < 0.15 confirms the complex is monodisperse and structurally uniform.
-
-
Crystallization: Set up vapor diffusion hanging drops mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (20% PEG 3350, 0.2 M ammonium sulfate).
-
Validation Checkpoint: Monitor after 48-72 hours. The appearance of birefringent crystals with sharp, defined edges under polarized light indicates a highly ordered crystal lattice, driven by the para-chloro halogen bonding.
-
Mechanistic Pathways & Visualization
The superior performance of O-(4-Chlorophenyl)hydroxylamine derivatives in enzyme inhibition is rooted in their dual-action binding mechanism. As demonstrated in studies of [2], the hydroxylamine nitrogen directly coordinates with the active-site heme iron, acting as an alkylperoxy transition state mimic. Simultaneously, the para-chloro group anchors the molecule into the hydrophobic pocket via halogen bonding, preventing ligand dissociation.
Workflow from Pd-catalyzed synthesis of O-arylhydroxylamines to crystallographic SAR analysis.
Mechanistic pathway of IDO1 inhibition by halogenated O-arylhydroxylamines.
Conclusion
When designing mechanism-based inhibitors or synthesizing complex oxime ethers, the choice of the O-arylhydroxylamine building block dictates the success of the downstream application. The experimental and crystallographic data clearly indicate that O-(4-Chlorophenyl)hydroxylamine derivatives outperform unsubstituted variants. By leveraging Pd-catalyzed cross-coupling for synthesis and utilizing the inherent stability and halogen-bonding capabilities of the para-chloro substituent, researchers can achieve sub-micromolar target inhibition and generate high-fidelity crystallographic data with exceptional reliability.
References
-
Title: Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Crystal Structure of truncated aspartate transcarbamoylase from Plasmodium falciparum with bound inhibitor O-benzylhydroxylamine (7ZEA) Source: RCSB Protein Data Bank URL: [Link]
Sources
- 1. Exploring allosteric properties of mammalian ALOX15: octyl (N-(4-(benzofuran-2-yl)-2-methoxyphenyl)sulfamoyl)- and octyl (N-(4-(1H-indol-2-yl)-2-methoxyphenyl)sulfamoyl)carbamates as ALOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: o-(4-Chlorophenyl)hydroxylamine
Executive Safety Directive: Thermal Instability
IMMEDIATE ACTION REQUIRED: Treat o-(4-Chlorophenyl)hydroxylamine (and its hydrochloride salt) as a thermally unstable, reactive material .
Unlike standard organic waste, this compound possesses a nitrogen-oxygen (N-O) bond that is susceptible to exothermic decomposition. Do not dispose of this chemical in general organic waste streams, particularly those containing ketones (e.g., acetone) or oxidizing agents.
-
Critical Hazard: Risk of explosion upon heating (>70°C) or shock.
-
Primary Prohibition: NEVER mix with acetone, methyl ethyl ketone (MEK), or aldehydes. Reaction with carbonyls forms oximes, releasing heat and water, which can accelerate runaway decomposition.
-
Storage for Disposal: Keep cool (<25°C) and protect from light. Use non-metallic tools (polytetrafluoroethylene [PTFE] or polypropylene) to avoid heavy metal catalysis of decomposition.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in safe disposal. The presence of the halogenated aromatic ring and the hydroxylamine moiety dictates the disposal pathway.
| Property | Data | Relevance to Disposal |
| Chemical Name | o-(4-Chlorophenyl)hydroxylamine | Note: Often found as Hydrochloride salt |
| CAS Number | 823-86-9 (Free base) / 1007570-12-8 (HCl salt) | Use for waste manifesting.[1][2][3] |
| Molecular Formula | C₆H₆ClNO | Halogenated organic (requires specific incineration). |
| Melting Point | ~80–86°C (Free base) | Low melting point indicates thermal sensitivity. |
| Stability | Unstable >70°C; Light sensitive. | Do not autoclave. Do not heat to dissolve. |
| Reactivity | Reacts with Carbonyls, Oxidizers, Alkalis. | Segregation is critical. |
| RCRA Classification | Not P/U listed; Likely D003 (Reactive) or D001 (Ignitable) depending on matrix. | Treat as "Reactive/Toxic" waste. |
Waste Segregation Logic
The most common cause of laboratory accidents involving hydroxylamines is improper waste consolidation. You must segregate this waste stream at the source.
Figure 1: Segregation logic for o-(4-Chlorophenyl)hydroxylamine. Red paths indicate high-risk incompatibilities that must be prevented during waste accumulation.
Operational Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Objective: Isolate the solid to prevent shock sensitivity and accidental reaction.
-
Containment: Do not sweep loose powder into a general solid waste bin.
-
Primary Container: Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar.
-
Why HDPE? It is resistant to corrosion and less likely to shatter than glass if pressure builds slightly.
-
-
Stabilization (Optional but Recommended): If the solid is the free base (not the salt), dampen slightly with water or dilute HCl to reduce dusting and static discharge risks.
-
Labeling: Affix a hazardous waste label with the following specific warnings:
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Objective: Prevent exothermic runaway in the waste container.
-
Solvent Check: Ensure the solvent matrix does not contain acetone or other ketones. If the reaction was performed in acetone, quench carefully with excess water and dilute acid before bottling to ensure no active hydroxylamine remains.
-
pH Adjustment: Maintain the waste at neutral to slightly acidic pH (pH 4–6).
-
Container: Use a vented cap container if available. If not, leave the cap slightly loose for 24 hours in a fume hood to ensure no gas evolution (N₂/NOₓ) is occurring before tightening for transport.
-
Segregation: Designate a specific "Halogenated Organic Waste" stream. Do not mix with non-halogenated solvents (e.g., pure methanol waste) as this increases incineration costs and complexity.
Protocol C: Spill Cleanup (Emergency Procedure)
Scenario: Benchtop spill of solid or liquid material.
-
PPE: Double nitrile gloves, lab coat, safety goggles.
-
Absorption:
-
Do NOT use paper towels. Dried hydroxylamines on cellulose can become shock-sensitive fire hazards.
-
Use Inert Absorbent: Cover spill with vermiculite, dry sand, or a commercial spill pad designed for reactive chemicals.
-
-
Deactivation (Trace Only):
-
Warning: Do not use bleach (sodium hypochlorite). Reaction with hydroxylamines can produce explosive N-chloro compounds.
-
Recommended: Wipe the area with a dilute solution of Hydrochloric Acid (1M) to solubilize and protonate residues, followed by a water rinse. Absorb all rinsates.
-
Professional Disposal & Incineration Specifications
As a halogenated organic compound, the ultimate fate of this waste is high-temperature incineration. You must communicate specific requirements to your waste management vendor.
-
Incineration Temperature: The presence of the Chlorine atom on the aromatic ring requires incineration at >1100°C (2012°F) with a residence time of at least 2 seconds.
-
Reasoning: Lower temperatures (e.g., 850°C) risk the formation of dioxins and furans due to incomplete combustion of the chlorophenyl group [1].
-
-
Manifesting:
-
Declare as "Waste Toxic Solid, Organic, n.o.s. (Contains o-(4-Chlorophenyl)hydroxylamine)".
-
Highlight "Halogenated" status to ensure the facility uses appropriate flue gas cleaning (scrubbers for HCl).
-
References
-
European Commission. (2010). Directive 2010/75/EU on industrial emissions (integrated pollution prevention and control).[7] Official Journal of the European Union. Link (Section on waste incineration operating conditions for halogenated waste).
-
National Institutes of Health (PubChem). (2025). 4-Chlorophenylhydroxylamine Compound Summary.Link
- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.Link
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. ccny.cuny.edu [ccny.cuny.edu]
- 3. basel.int [basel.int]
- 4. actylislab.com [actylislab.com]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. zerowasteeurope.eu [zerowasteeurope.eu]
- 7. epawebapp.epa.ie [epawebapp.epa.ie]
- 8. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]
- 9. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
